molecular formula C4H4ClN3O B1612695 2-Chloro-4-methoxy-1,3,5-triazine CAS No. 112667-87-5

2-Chloro-4-methoxy-1,3,5-triazine

Cat. No.: B1612695
CAS No.: 112667-87-5
M. Wt: 145.55 g/mol
InChI Key: KPEOKBQBLONYFS-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C4H4ClN3O and its molecular weight is 145.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEOKBQBLONYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591759
Record name 2-Chloro-4-methoxy-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112667-87-5
Record name 2-Chloro-4-methoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth technical information specifically for 2-Chloro-4-methoxy-1,3,5-triazine (CAS No. 112667-87-5) is limited. This guide provides the available data for the target compound and pertinent information from closely related analogues, namely 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine, to offer a comprehensive overview based on current knowledge. The synthesis described herein is a proposed pathway based on established principles of triazine chemistry.

Core Chemical Properties

Derivatives of 1,3,5-triazine are a class of heterocyclic compounds with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is primarily dictated by the substituents on the triazine ring. The presence of a chlorine atom makes the molecule susceptible to nucleophilic substitution, a key feature in its synthetic utility.

Physicochemical Data

Quantitative data for this compound is scarce. The table below summarizes the available data for the target compound and a closely related precursor, 2,4-dichloro-6-methoxy-1,3,5-triazine, for comparative purposes.

PropertyThis compound2,4-Dichloro-6-methoxy-1,3,5-triazine
CAS Number 112667-87-5[1][2][3][4][5]3638-04-8[6][7]
Molecular Formula C₄H₄ClN₃O[1][2][3]C₄H₃Cl₂N₃O[8]
Molecular Weight 145.55 g/mol [1][2]179.99 g/mol
Appearance Not specifiedColorless to pale yellow crystalline solid[8]
Melting Point Not specified86-88 °C[7][9]
Boiling Point Not specified132-134 °C at 49 mmHg[7][9]
Density Not specified1.538 g/cm³ (Predicted)[9]
Purity 95%[2]Not specified
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]Under inert gas (nitrogen or Argon) at 2-8°C[9]
Spectroscopic Data

Reactivity and Synthetic Applications

The reactivity of chlorotriazines is characterized by the facile nucleophilic substitution of the chlorine atoms. The triazine ring is electron-deficient, which activates the carbon-chlorine bond towards attack by nucleophiles. The substitution of chlorine atoms on the triazine ring is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution.

This compound is a versatile intermediate in organic synthesis. The remaining chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

The closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is widely used as a coupling reagent in peptide synthesis and in the formation of amides, esters, and anhydrides from carboxylic acids.[12][13][14][15][16][17] It is also used in the synthesis of various substituted triazines.[18][19][20][21]

Proposed Synthesis of this compound

A logical synthetic route to this compound starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a two-step nucleophilic substitution.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

  • Dissolve cyanuric chloride in a suitable organic solvent (e.g., acetone, THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add one equivalent of sodium methoxide in methanol to the stirred solution.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir for a specified time at low temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

Due to the deactivating effect of the methoxy group, the second substitution to replace a chlorine with a hydrogen (reduction) would require specific reducing agents that are compatible with the triazine ring and the remaining chloro and methoxy substituents. Alternatively, a second nucleophilic substitution with a different nucleophile could be performed at a higher temperature. The precise conditions would require experimental optimization.

The following diagram illustrates the proposed synthetic pathway.

G Proposed Synthesis of this compound cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Reduction (Hypothetical) Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Dichloro_Product 2,4-Dichloro-6-methoxy-1,3,5-triazine Cyanuric_Chloride->Dichloro_Product + CH3ONa (0-5 °C) Sodium_Methoxide Sodium Methoxide (1 equivalent) Final_Product This compound Dichloro_Product->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., H2/Pd-C, NaBH4)

Caption: Proposed synthesis of this compound.

Logical Reactivity Pathway

The core reactivity of this compound involves the nucleophilic displacement of the remaining chlorine atom. This allows for the introduction of a second, different substituent onto the triazine ring, leading to asymmetrically substituted triazines. The methoxy group can also potentially be displaced under harsher conditions or by specific reagents.

The following diagram illustrates the general reactivity of this triazine derivative.

G Reactivity of this compound cluster_0 Nucleophilic Substitution at C-4/6 Start This compound Amino_Product 2-Amino-4-methoxy-1,3,5-triazine Derivative Start->Amino_Product + Amine Ether_Product 2-Alkoxy-4-methoxy-1,3,5-triazine Derivative Start->Ether_Product + Alcohol/Base Thioether_Product 2-Alkylthio-4-methoxy-1,3,5-triazine Derivative Start->Thioether_Product + Thiol/Base Amine Primary or Secondary Amine (R-NH2 or R2NH) Alcohol Alkoxide (R-O-) Thiol Thiolate (R-S-)

Caption: General reactivity of this compound.

Safety and Handling

Halogenated triazines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a potentially useful, though not widely documented, synthetic intermediate. Its chemical properties can be largely inferred from the well-established chemistry of other substituted chlorotriazines. The primary utility of this compound lies in its ability to undergo nucleophilic substitution to create a diverse range of asymmetrically substituted 1,3,5-triazine derivatives. Further research and publication of its detailed properties and reactivity would be beneficial to the scientific community.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This technical guide focuses on the chemical compound with the CAS number 3140-73-6. While the user query specified "2-Chloro-4-methoxy-1,3,5-triazine," the overwhelmingly prevalent and well-documented compound in scientific literature and chemical databases is 2-Chloro-4,6-dimethoxy-1,3,5-triazine . It is presumed that this is the compound of interest for this technical guide.

Introduction

2-Chloro-4,6-dimethoxy-1,3,5-triazine, commonly referred to as CDMT, is a heterocyclic organic compound that serves as a versatile and efficient reagent in organic synthesis. With a triazine core substituted with a chlorine atom and two methoxy groups, CDMT is primarily recognized for its role as a peptide coupling agent. Its stability, high reactivity under mild conditions, and the ability to minimize racemization have established it as a valuable tool for researchers and professionals in drug development and peptide chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams.

Chemical and Physical Properties

CDMT is a white crystalline solid with no distinct odor.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3140-73-6[1][2][3][4]
Molecular Formula C₅H₆ClN₃O₂[2][3][5]
Molecular Weight 175.57 g/mol [3][5][6]
Appearance White crystalline solid[1]
Melting Point 71-74 °C[2][5]
Boiling Point 305.1 ± 25.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]
Flash Point 138.3 ± 23.2 °C[5]
InChI Key GPIQOFWTZXXOOV-UHFFFAOYSA-N[2]
SMILES COc1nc(Cl)nc(OC)n1[2]

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

The synthesis of CDMT typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material. The stepwise substitution of the chlorine atoms with methoxy groups is controlled by temperature, allowing for the selective synthesis of the disubstituted product.

Experimental Protocol: Synthesis from Cyanuric Chloride and Sodium Methoxide

This protocol is based on a common industrial method that yields a high purity product.[7][8]

Materials:

  • Cyanuric chloride (369 kg)

  • N,N-dimethylformamide (DMF) (500 kg)

  • Sodium methoxide (solid, 245 kg)

  • Heptane (for recrystallization)

  • Water

Procedure:

  • In a suitable reactor, dissolve 369 kg of cyanuric chloride in 500 kg of N,N-dimethylformamide.

  • Once completely dissolved, cool the reactor to 5-10 °C.

  • Slowly add 245 kg of solid sodium methoxide to the cooled solution.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • After the initial reaction period, heat the mixture to reflux and maintain for 2.5 hours.

  • Upon completion, cool the reaction mixture and add a large volume of water to precipitate the crude product.

  • Filter the solid precipitate and wash it with water.

  • Dry the crude product in an oven.

  • For purification, recrystallize the crude solid from heptane.

  • Filter the purified crystals and dry to obtain the final product. This method can yield up to 91% of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a purity of up to 99.5%.[8]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product CyanuricChloride Cyanuric Chloride Dissolution Dissolution in DMF CyanuricChloride->Dissolution SodiumMethoxide Sodium Methoxide Addition Addition of NaOMe SodiumMethoxide->Addition DMF DMF (Solvent) DMF->Dissolution Cooling Cooling (5-10°C) Dissolution->Cooling Cooling->Addition Reaction Reaction (RT, 2h) Addition->Reaction Reflux Reflux (2.5h) Reaction->Reflux Precipitation Precipitation with Water Reflux->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Drying1 Drying Filtration1->Drying1 Recrystallization Recrystallization (Heptane) Drying1->Recrystallization Filtration2 Final Filtration Recrystallization->Filtration2 Drying2 Final Drying Filtration2->Drying2 CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine Drying2->CDMT

Caption: General workflow for the synthesis of CDMT.

Applications in Drug Development and Organic Synthesis

The primary application of CDMT is as a coupling agent in the formation of amide and ester bonds, which is a fundamental reaction in peptide synthesis and the development of many pharmaceuticals.[9]

Peptide Bond Formation

CDMT activates a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form an amide bond. This process is highly efficient and minimizes the risk of racemization at the chiral center of the amino acid.

Experimental Protocol: Peptide Coupling using CDMT

Materials:

  • N-protected amino acid (1.0 mmol)

  • Amino acid ester hydrochloride (1.0 mmol)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 mmol)

  • N-methylmorpholine (NMM) (3.0 mmol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the N-protected amino acid (1.0 mmol) and CDMT (1.1 mmol) in the anhydrous solvent.

  • Add N-methylmorpholine (2.0 mmol) to the solution and stir at room temperature for 1-2 hours. This forms the active ester intermediate.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 mmol) in the anhydrous solvent and neutralize with N-methylmorpholine (1.0 mmol).

  • Add the neutralized amino acid ester solution to the active ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography or recrystallization.

Peptide Coupling Signaling Pathway

Peptide_Coupling cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction cluster_product Product CarboxylicAcid R-COOH (N-protected amino acid) Activation Activation CarboxylicAcid->Activation CDMT CDMT CDMT->Activation NMM N-Methylmorpholine NMM->Activation Base ActiveEster Reactive Triazinyl Ester Activation->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling Amine R'-NH₂ (Amino acid ester) Amine->Coupling Peptide R-CO-NH-R' (Dipeptide) Coupling->Peptide Byproduct Hydroxy-triazine Coupling->Byproduct

Caption: Mechanism of peptide bond formation using CDMT.

Other Applications

Beyond peptide synthesis, CDMT has been utilized in:

  • The synthesis of esters and amides in complex natural products.[10][11]

  • The preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts.[2]

  • The synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), another effective coupling agent.[2]

  • As a reagent in the specific labeling of biomolecules.[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of CDMT.

SpectroscopyData
¹H NMR Spectral data available in various databases.
¹³C NMR Spectral data available in various databases.
IR Data available, typically showing characteristic peaks for the triazine ring and C-O bonds.
Mass Spec Molecular Ion Peak (M+) consistent with the molecular weight.

Note: For detailed spectra, please refer to specialized chemical databases.

Safety and Handling

CDMT should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a highly effective and widely used reagent in organic synthesis, particularly for the formation of amide and ester bonds. Its ease of synthesis, stability, and the ability to promote reactions under mild conditions with minimal side products make it an indispensable tool for chemists in academia and industry, especially in the field of drug discovery and development. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering valuable insights for researchers and scientists.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and other functional materials. The document details the underlying chemical principles, a specific experimental protocol, and the expected outcomes, presented in a format tailored for professionals in chemical research and development.

Introduction

2,4-Dichloro-6-methoxy-1,3,5-triazine is a derivative of 1,3,5-triazine, characterized by a triazine ring substituted with two chlorine atoms and one methoxy group. The synthesis of this compound is a key step in the creation of more complex di- and tri-substituted triazines. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a stepwise and controlled nucleophilic substitution. This selective substitution is fundamental to the synthesis of asymmetrically substituted triazine derivatives. The first chlorine atom is the most reactive and can be substituted at low temperatures (typically around 0-25°C), while subsequent substitutions require higher temperatures.[1][2] This guide focuses on the selective mono-substitution of cyanuric chloride to yield the target compound.

Core Synthesis Pathway

The primary method for synthesizing 2,4-dichloro-6-methoxy-1,3,5-triazine involves the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a methoxy group from methanol. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Product 2,4-Dichloro-6-methoxy-1,3,5-triazine CC->Product Nucleophilic Substitution MeOH Methanol MeOH->Product Temp ~25°C HCl HCl

Caption: Chemical reaction pathway for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

ParameterValueReference
Yield 98%[1]
Melting Point 87-88°C[1]
Molecular Formula C₄H₃Cl₂N₃O
Molecular Weight 179.99 g/mol
CAS Number 3638-04-8
¹H-NMR (CDCl₃) δ 3.99 (s, 3H, OCH₃)[1]
¹³C-NMR (100 MHz, CDCl₃) δ 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine)[1]

Detailed Experimental Protocol

This protocol is based on a reported method for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.[1]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Methanol (reagent grade)

  • An appropriate base (e.g., sodium bicarbonate or other non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hexane

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride in dichloromethane.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add one molar equivalent of methanol to the stirred solution. It is crucial to maintain the low temperature to ensure mono-substitution.[3]

  • Base Addition: Concurrently or subsequently, add one molar equivalent of a suitable base to neutralize the HCl formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature (~25°C) for approximately 30 minutes.[1]

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a solvent system such as dichloromethane/hexane to yield the final product as a white solid.[1]

Experimental Workflow Diagram

G start Start dissolve Dissolve Cyanuric Chloride in Dichloromethane start->dissolve cool Cool to 0-5°C (Ice Bath) dissolve->cool add_methanol Add 1 eq. Methanol (Dropwise) cool->add_methanol add_base Add 1 eq. Base add_methanol->add_base react Stir at 25°C for 30 min add_base->react quench Quench with Water react->quench extract Separate & Wash Organic Layer quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from DCM/Hexane evaporate->recrystallize product Pure Product (White Solid) recrystallize->product

Caption: Step-by-step experimental workflow for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

Conclusion

The synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine is a well-established process that relies on the controlled, temperature-dependent nucleophilic substitution of cyanuric chloride. By carefully managing the reaction conditions, particularly maintaining a low temperature during the addition of methanol, a high yield of the mono-substituted product can be achieved. This guide provides the necessary details for researchers to successfully replicate this synthesis, enabling the further development of novel triazine-based compounds for a wide range of applications.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure elucidation of 2-chloro-4-methoxy-1,3,5-triazine, a key intermediate in the synthesis of various organic compounds, particularly herbicides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed methodologies and data for the characterization of this molecule.

Introduction

This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The structural confirmation of this molecule is fundamental for its use in further chemical reactions, ensuring the desired products are obtained with high purity. The structure is elucidated and confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular formula, the connectivity of atoms, and the functional groups present in the molecule.

Molecular Structure

The structure of this compound consists of a central 1,3,5-triazine ring. This six-membered ring contains three nitrogen atoms and three carbon atoms in alternating positions. The ring is substituted with a chlorine atom at the C2 position and a methoxy group (-OCH₃) at the C4 position. The remaining carbon at the C6 position is bonded to a hydrogen atom.

Experimental Protocols for Synthesis and Characterization

The synthesis and structural confirmation of this compound typically involve the reaction of a starting material like cyanuric chloride with methanol, followed by purification and spectroscopic analysis.

3.1 Synthesis Protocol: Monosubstitution of Cyanuric Chloride

A common method for the synthesis of this compound involves the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Materials: Cyanuric chloride, methanol, a suitable solvent (e.g., acetone, tetrahydrofuran), and a base (e.g., sodium carbonate, triethylamine).

  • Procedure:

    • Dissolve cyanuric chloride in the chosen solvent and cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of one equivalent of methanol and one equivalent of the base in the same solvent.

    • Slowly add the methanol-base solution to the cyanuric chloride solution while maintaining the temperature at 0-5 °C and stirring vigorously.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the monosubstitution.

    • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the salt byproduct.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

3.2 Spectroscopic Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The resulting spectrum will show the chemical shifts, integration, and multiplicity of the proton signals.

    • ¹³C NMR: Prepare a more concentrated sample in a suitable deuterated solvent. Record the spectrum, which will provide information on the chemical environment of each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a thin film on a salt plate (e.e., NaCl) or as a KBr pellet.

    • Record the IR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to identify the characteristic absorption bands of the functional groups present.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

    • Record the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Data Presentation and Interpretation

The data obtained from the spectroscopic analyses are crucial for the unambiguous confirmation of the structure of this compound.

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Observed Data Interpretation
¹H NMR δ ~4.1 ppm (s, 3H)δ ~8.5 ppm (s, 1H)Singlet at ~4.1 ppm corresponds to the three protons of the methoxy group (-OCH₃).Singlet at ~8.5 ppm corresponds to the proton attached to the triazine ring.
¹³C NMR δ ~56 ppmδ ~170 ppmδ ~171 ppmδ ~174 ppmSignal at ~56 ppm is attributed to the carbon of the methoxy group.Signals around 170-174 ppm are characteristic of the carbon atoms in the triazine ring.
IR Spectroscopy (cm⁻¹) ~3000-2800~1550-1400~1250~800C-H stretching vibrations of the methoxy and ring protons.C=N and C=C stretching vibrations of the triazine ring.C-O stretching of the methoxy group.C-Cl stretching vibration.
Mass Spectrometry (m/z) Molecular Ion Peak [M]⁺ at m/z 145/147The presence of two peaks with an intensity ratio of approximately 3:1 is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of the compound.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the elucidation of the structure of this compound, starting from the empirical data and leading to the confirmed molecular structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Cyanuric Chloride Cyanuric Chloride Reaction Reaction Cyanuric Chloride->Reaction Methanol Methanol Methanol->Reaction Purified Compound Purified Compound Reaction->Purified Compound H_NMR ¹H NMR Purified Compound->H_NMR C_NMR ¹³C NMR Purified Compound->C_NMR IR IR Spectroscopy Purified Compound->IR MS Mass Spectrometry Purified Compound->MS Connectivity Atom Connectivity and Environment H_NMR->Connectivity C_NMR->Connectivity FG_Identification Functional Group Identification IR->FG_Identification MW_Confirmation Molecular Weight and Formula Confirmation MS->MW_Confirmation Final_Structure Elucidated Structure: This compound MW_Confirmation->Final_Structure FG_Identification->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structure of this compound is reliably determined through a combination of synthesis and spectroscopic analysis. The detailed protocols and data presented in this guide provide a comprehensive resource for the characterization of this and similar triazine derivatives. The integration of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry allows for the unambiguous confirmation of the molecular structure, which is essential for its application in further chemical synthesis and development.

physical and chemical properties of 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A Note on the Target Compound:

Extensive research for "2-Chloro-4-methoxy-1,3,5-triazine" (CAS 112667-87-5) yielded limited publicly available data. This technical guide will, therefore, focus on the closely related and well-documented compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CAS 3140-73-6), also known as CDMT. This analog shares a similar triazine core and is of significant interest to researchers, scientists, and drug development professionals as a versatile coupling reagent and synthetic intermediate.

Core Physical and Chemical Properties

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a white to almost white crystalline powder.[1] It is a stable yet highly reactive peptide coupling agent.[2] This compound is sparingly soluble in water.[1]

Table 1: Physical and Chemical Properties of 2-Chloro-4,6-dimethoxy-1,3,5-triazine
PropertyValueSource
CAS Number 3140-73-6[1][3][4]
Molecular Formula C₅H₆ClN₃O₂[3][4]
Molecular Weight 175.57 g/mol [3][4]
Appearance White to almost white crystalline powder[1]
Melting Point 71-74 °C[4]
Assay ≥97%[4]
Water Solubility Sparingly soluble[1]
InChI Key GPIQOFWTZXXOOV-UHFFFAOYSA-N[4]
SMILES COC1=NC(=NC(=N1)Cl)OC[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Table 2: Spectroscopic Data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Spectroscopic TechniqueKey Data PointsSource
Mass Spectrometry (GC-MS) m/z Top Peak: 145, 2nd Highest: 130, 3rd Highest: 147[3]
¹³C NMR Spectra available from suppliers like Wiley-VCH GmbH.[3]
FTIR Spectra available from suppliers like Wiley-VCH GmbH.[3]

Experimental Protocols

The synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is well-established, typically proceeding from cyanuric chloride.

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A common method for synthesizing 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves the reaction of cyanuric chloride with sodium methoxide in a suitable solvent.[5][6]

Materials:

  • Cyanuric chloride

  • Sodium methoxide (solid)

  • N,N-dimethylformamide (DMF) (solvent)

  • Heptane (for recrystallization)

  • Water

Procedure:

  • Reaction Setup: In a reactor, dissolve cyanuric chloride (369 kg) in N,N-dimethylformamide (500 kg).[5][6]

  • Cooling: Cool the reactor to a temperature between 5-10°C.[5][6]

  • Addition of Sodium Methoxide: Gradually add solid sodium methoxide (245 kg) to the cooled solution.[6]

  • Initial Reaction: Allow the mixture to react at room temperature for 2 hours.[5][6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours.[5][6]

  • Precipitation: After the reaction is complete, add a large volume of water to the solution to precipitate the crude product.[6]

  • Isolation of Crude Product: Filter the resulting solid, wash it with water, and dry it to obtain crude 2-Chloro-4,6-dimethoxy-1,3,5-triazine.[6]

  • Purification: Purify the crude product by recrystallization from heptane to yield the final product with a purity of up to 99.5%.[6]

G Synthesis Workflow of 2-Chloro-4,6-dimethoxy-1,3,5-triazine cluster_0 Reaction cluster_1 Workup and Purification A Dissolve Cyanuric Chloride in DMF B Cool to 5-10°C A->B C Add Sodium Methoxide B->C D React at Room Temperature (2h) C->D E Reflux (2.5h) D->E F Precipitate with Water E->F G Filter and Wash F->G H Dry Crude Product G->H I Recrystallize from Heptane H->I J Final Product I->J

Synthesis Workflow of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Applications in Research and Drug Development

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a versatile reagent with numerous applications in organic synthesis and drug development.

  • Peptide Coupling Agent: It was first identified as a coupling reagent for peptide synthesis.[6] It is valued for its high coupling efficiency and yield while preserving the optical activity of the reactants.[6]

  • Synthesis of Amide Bonds: Beyond simple peptides, it is used in the synthesis of amide bonds in complex natural products.[7]

  • Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of Leflunomide, a drug used to treat rheumatoid arthritis.

  • Derivatization of Amines: It readily reacts with tertiary amines to form 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts.[2] A notable example is the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) by reacting with N-methylmorpholine.[4]

G Key Reaction of CDMT with N-Methylmorpholine CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) DMTMM 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) CDMT->DMTMM + NMM NMM N-Methylmorpholine (NMM) THF THF (solvent)

Key Reaction of CDMT with N-Methylmorpholine

Chemical Reactivity and Stability

The reactivity of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is centered around the triazine ring. The chlorine atom is a good leaving group and can be readily displaced by nucleophiles. This reactivity is the basis for its use as a coupling agent. The two methoxy groups are electron-donating, which influences the reactivity of the chlorine atom compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The compound should be stored in a cool, dry place with the container sealed to prevent degradation.

References

Technical Guide: Solubility Profile of 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 2-Chloro-4-methoxy-1,3,5-triazine. An extensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on qualitative assessments of structurally similar compounds and outlines a general methodology for determining solubility.

Solubility Data

Table 1: Qualitative Solubility of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

SolventSolubility DescriptionCitation
WaterInsoluble/Slightly Soluble[1]
ChloroformSoluble[1]
MethanolSoluble[1]

Disclaimer: The data in Table 1 pertains to 2-Chloro-4,6-dimethoxy-1,3,5-triazine. While indicative, the solubility of this compound may differ.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[2][3] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[2]

Materials and Apparatus:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Conical flask or sealed vials

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporating dish or watch glass

  • Pipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask.

    • Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[4] The presence of undissolved solid indicates saturation.[2]

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed at the set temperature for a period to let the excess solid settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected sample using a syringe filter to remove any remaining undissolved microparticles.

  • Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the compound's melting point).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dried solute.

    • Repeat the drying and weighing process until a constant weight is achieved.[3]

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken) * 100

Visualizations

Diagram 1: Gravimetric Solubility Determination Workflow

Caption: Workflow for determining solubility using the gravimetric method.

References

An In-depth Technical Guide to the Spectral Data of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. It includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
3.98Singlet-OCH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
54.6-OCH₃
167.8C4/C6 of triazine ring
170.2C2 of triazine ring

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
1562StrongTriazine ring stretching
1460MediumC=N stretching
1300MediumC-O stretching
818MediumC-N stretching
558MediumC-H out-of-plane bending

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
175.01High[M]⁺ (Molecular Ion)
145Medium[M - CH₂O]⁺
130Medium[M - CH₃O - CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker AM-270 spectrometer (or equivalent) operating at a proton resonance frequency of 270 MHz and a carbon resonance frequency of 67.5 MHz.

  • Sample Preparation: Approximately 10-20 mg of 2-Chloro-4,6-dimethoxy-1,3,5-triazine was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16-32 scans were typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A wider spectral width of 200-220 ppm was used. A longer relaxation delay of 2-5 seconds was employed due to the longer relaxation times of carbon nuclei. Several hundred to a few thousand scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Bruker IFS 85 FT-IR spectrometer (or a similar Fourier-transform infrared spectrometer) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. Typically, 16-32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The transmittance or absorbance was plotted as a function of wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) system, such as an Agilent GC-MSD, was used.

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the gas chromatograph. The GC separated the sample from any impurities before it entered the mass spectrometer.

  • Ionization: Electron ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400.

  • Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z. The molecular ion peak and major fragment ions were identified and analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation Reporting Reporting (Technical Guide/Whitepaper) StructureElucidation->Reporting

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

2-Chloro-4-methoxy-1,3,5-triazine molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Introduction

Substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of applications, stemming from the reactivity of the triazine core. The most common precursor for these compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. By sequential nucleophilic substitution of the chlorine atoms, a vast library of functionalized triazines can be synthesized.[1][2]

This technical guide focuses on 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , a disubstituted triazine that has found extensive use in organic synthesis. While the query specified "2-Chloro-4-methoxy-1,3,5-triazine," the vast majority of scientific literature and commercial availability points towards the di-methoxy substituted version, CDMT, as the compound of significant interest for researchers. CDMT is a stable, efficient, and cost-effective coupling reagent, particularly valued in the formation of amide and ester bonds.[3][4] Its ability to promote reactions with high yields while preserving the stereochemical integrity of reactants makes it an invaluable tool in peptide synthesis and the creation of complex natural products.[3][5] This guide will provide a comprehensive overview of its properties, synthesis, mechanism of action, and key experimental protocols relevant to research and drug development professionals.

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is presented below.

PropertyValueSource
Molecular Weight 175.57 g/mol [6][7]
Molecular Formula C₅H₆ClN₃O₂[6][7]
CAS Number 3140-73-6[6][8]
Appearance White to off-white crystalline solid/powder[8][9]
Melting Point 71-74 °C[10][11][12]
Boiling Point 305.1 ± 25.0 °C at 760 mmHg[11]
Density 1.4 ± 0.1 g/cm³[11]
Solubility Sparingly soluble in water[8]

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The most common and industrially scalable method for synthesizing CDMT involves the controlled reaction of cyanuric chloride with a methoxide source.[1] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a stepwise and controlled synthesis.[1][2]

General Synthesis Workflow

The synthesis typically starts with cyanuric chloride and proceeds through a disubstitution reaction using sodium methoxide in a suitable solvent, such as N,N-dimethylformamide (DMF).[4][13]

A Start: Raw Materials B Cyanuric Chloride A->B C Sodium Methoxide A->C D Solvent (e.g., DMF) A->D F Step 1: Dissolve Cyanuric Chloride in DMF B->F H Step 3: Add Sodium Methoxide C->H D->F E Reaction Vessel G Step 2: Cool Reactor (e.g., 5-10°C) F->E Charge to G->H I Step 4: React at Room Temperature H->I J Step 5: Heat to Reflux I->J K Step 6: Quench with Water J->K L Step 7: Filter Crude Product K->L M Step 8: Wash with Water L->M N Step 9: Dry Crude CDMT M->N O Step 10: Recrystallize (e.g., from Heptane) N->O P Final Product: Pure CDMT O->P cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Active Triazine Ester (Intermediate) CarboxylicAcid->ActiveEster CDMT CDMT CDMT->ActiveEster NMM Base (NMM) NMM->ActiveEster facilitates Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproduct Triazine Byproduct Amide->Byproduct releases

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly versatile and reactive reagent extensively utilized in organic synthesis. Its reactivity is dominated by the electrophilic nature of the triazine ring and the susceptibility of the C2-chlorine atom to nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity profile of CDMT, with a focus on its applications in amide bond formation, esterification, and the synthesis of various triazine derivatives. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic visualizations are presented to serve as a practical resource for researchers in synthetic chemistry and drug development.

Core Reactivity: Nucleophilic Aromatic Substitution

The fundamental reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine is centered around the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The electron-withdrawing nature of the triazine ring activates the C-Cl bond, making it an excellent leaving group upon attack by a wide range of nucleophiles.

The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to yield the substituted triazine.

Nucleophilic_Substitution CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine Intermediate Meisenheimer Complex CDMT->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Triazine Intermediate->Product - Cl⁻ Chloride Cl⁻

Caption: General mechanism of nucleophilic substitution on CDMT.

Reactions with N-Nucleophiles: Amide and Peptide Synthesis

One of the most prominent applications of CDMT is as a coupling reagent in amide and peptide synthesis.[1] This process involves the activation of a carboxylic acid, which then reacts with an amine to form the amide bond.

Mechanism of Carboxylic Acid Activation

The activation of a carboxylic acid by CDMT typically requires a tertiary amine base, most commonly N-methylmorpholine (NMM). The reaction proceeds through the formation of a highly reactive quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This intermediate then reacts with the carboxylate anion to form a "superactive" triazine ester, which is highly susceptible to nucleophilic attack by an amine.

Carboxylic_Acid_Activation CDMT CDMT DMTMM DMTMM (Quaternary Ammonium Salt) CDMT->DMTMM + NMM NMM N-Methylmorpholine (NMM) Active_Ester Active Triazine Ester DMTMM->Active_Ester + R-COO⁻ RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + NMM Amide Amide (R-CONH-R') Active_Ester->Amide + R'-NH₂ Byproduct 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine Active_Ester->Byproduct Amine Amine (R'-NH₂)

Caption: Activation of carboxylic acids and amide formation using CDMT/NMM.

Quantitative Yields in Amine Reactions

CDMT reacts with a variety of amino acids to form the corresponding N-substituted triazines in good to excellent yields.

Amino AcidYield (%)Reference
Glycine60.0[2]
Alanine66.6[2]
Valine61.4[2]
Leucine67.4[2]
Isoleucine72.5[2]
Experimental Protocol: Synthesis of N-Acetyl-L-leucyl-amine

This one-step coupling procedure is optimized for rapid and quantitative formation of the peptide bond with minimal racemization.[3]

Materials:

  • N-acetyl-L-leucine (1.1 equiv.)

  • Amine (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)

  • N-methylmorpholine (NMM) (3.6 equiv.)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add the N-acetyl-L-leucine, amine, and CDMT as solids.

  • Add ethyl acetate to the mixture to form a slurry.

  • While stirring, add N-methylmorpholine over approximately 1 minute.

  • Continue stirring the resulting slurry for 1-2 hours at room temperature.

  • Work-up:

    • Extractive: Wash the reaction mixture sequentially with 1N HCl (2x), water (1x), and brine (1x).

    • Precipitative (for acetonitrile): If acetonitrile is used as the solvent, the product often precipitates and can be isolated by filtration.

Reactions with O-Nucleophiles: Ester Synthesis

CDMT is also an effective reagent for the esterification of carboxylic acids with a range of alcohols, including primary, secondary, and even tertiary alcohols. The mechanism is analogous to amide synthesis, where an active triazine ester is formed and subsequently reacts with the alcohol.

Experimental Protocol: General Esterification

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Alcohol (1.2 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-methylmorpholine (NMM) (1.5 equiv.)

  • Acetonitrile

Procedure:

  • Mix the carboxylic acid, alcohol, and CDMT in a reaction vessel.

  • Add acetonitrile and stir the resulting slurry.

  • Add N-methylmorpholine over approximately 10 minutes.

  • Stir the slurry for 1-2 hours at room temperature.

  • The product can often be isolated by precipitation or standard extractive work-up.

Reactions with S-Nucleophiles

While less commonly reported, CDMT can react with thiols to form 2-thio-substituted triazines. The reaction proceeds under similar conditions to those used for amines and alcohols, typically in the presence of a base to deprotonate the thiol.

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

CDMT is readily synthesized from the inexpensive starting material, cyanuric chloride, by a sequential nucleophilic substitution with methanol.

Experimental Protocol: Large-Scale Preparation

A robust process for the preparation of multikilogram quantities of CDMT has been described.[4][5]

Materials:

  • Cyanuric chloride

  • Sodium methoxide

  • N,N-dimethylformamide (DMF)

  • Heptane

Procedure:

  • Dissolve cyanuric chloride in DMF in a suitable reactor.

  • Cool the solution to 5-10 °C.

  • Slowly add solid sodium methoxide to the cooled solution.

  • Allow the reaction to proceed at room temperature for 2 hours, then heat to reflux for 2.5 hours.

  • After cooling, add a large volume of water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain the crude CDMT.

  • Purify the crude product by recrystallization from heptane to yield pure CDMT (up to 91% yield).[4][5]

CDMT_Synthesis_Workflow cluster_synthesis CDMT Synthesis cluster_purification Purification start Dissolve Cyanuric Chloride in DMF cool Cool to 5-10 °C start->cool add_NaOMe Add Sodium Methoxide cool->add_NaOMe react_rt React at Room Temperature (2h) add_NaOMe->react_rt reflux Reflux (2.5h) react_rt->reflux precipitate Precipitate with Water reflux->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Heptane dry->recrystallize isolate Isolate Pure CDMT recrystallize->isolate

Caption: Workflow for the synthesis and purification of CDMT.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a valuable and versatile reagent in modern organic synthesis. Its reactivity is primarily defined by the ease of nucleophilic substitution of its chlorine atom. This property has been effectively harnessed for the efficient synthesis of amides, peptides, and esters. The straightforward activation of carboxylic acids via the formation of a highly reactive triazine ester makes CDMT a powerful tool for drug development and other areas of chemical research. The experimental protocols and quantitative data provided in this guide offer a practical foundation for the successful application of CDMT in the laboratory.

References

Methodological & Application

The Versatility of 2-Chloro-4-methoxy-1,3,5-triazine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a highly efficient and versatile reagent in organic synthesis, primarily recognized for its role as a powerful coupling agent in the formation of amide and ester bonds. Its stability, ease of handling, and high reactivity make it a valuable tool in the synthesis of complex organic molecules, including peptides and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of CDMT in key organic transformations.

Core Applications: Amide and Ester Synthesis

CDMT serves as an excellent activating agent for carboxylic acids, facilitating their condensation with amines and alcohols to yield amides and esters, respectively. The reaction proceeds through the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which is then susceptible to nucleophilic attack.

Amide Bond Formation

The use of CDMT in amide synthesis is particularly advantageous due to its ability to promote efficient coupling with minimal racemization, a critical factor in peptide synthesis.[1][2][3] The combination of CDMT with a tertiary amine, such as N-methylmorpholine (NMM), has been shown to be a potent system for amide bond formation.[4][5]

General Reaction Scheme for Amide Synthesis:

A comparative study has demonstrated the effectiveness of various CDMT/tertiary amine systems in the synthesis of N-phenethyl benzamide, with yields reaching up to 96%.[4]

Table 1: Dehydro-condensation of Benzoic Acid and Phenylethylamine using CDMT/Tertiary Amine Systems [4]

Tertiary Amine (Base)Reaction TimeYield (%)
N-methylmorpholine (NMM)1 h96
Trimethylamine (TMA)1 h96
1,4-Dimethylpiperazine15 min93
Triethylamine (TEA)1 h85
Ester Bond Formation

CDMT is also a valuable reagent for the synthesis of esters from a wide range of carboxylic acids and alcohols, including primary, secondary, and tertiary alcohols. The reaction involves the initial formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which then acylates the alcohol under mild conditions.[6] This method is particularly useful for the esterification of sensitive or labile alcohols.[6]

General Reaction Scheme for Ester Synthesis:

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using CDMT

This protocol describes a general method for the synthesis of amides from a carboxylic acid and an amine using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) as a base.[7]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq)

  • N-methylmorpholine (NMM) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (0.4 mmol) in anhydrous THF (2 mL), add N-methylmorpholine (53 μL, 0.48 mmol).

  • Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (0.44 mmol) to the mixture and stir for 5 minutes at ambient temperature.

  • Add the amine (0.44 mmol) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M KHSO₄ solution (4 mL).

  • Extract the mixture with chloroform (3 x 10 mL).

  • Combine the organic layers and wash successively with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine for Ester Synthesis

This protocol outlines the preparation of the active ester intermediate, which can then be used for the esterification of alcohols.[6]

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Dissolve the carboxylic acid in an anhydrous solvent.

  • Add an equimolar amount of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • The reaction to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine can be monitored by TLC. This intermediate can often be used in the next step without isolation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine in organic synthesis.

Amide_Synthesis_Workflow start Start reagents Carboxylic Acid + Amine + CDMT + NMM in THF start->reagents reaction Stir at Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (KHSO4, CHCl3, NaHCO3, Brine) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Amide purification->product

General workflow for amide synthesis using CDMT.

CDMT_Activation_Mechanism CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) ActiveEster Active Ester Intermediate (2-Acyloxy-4,6-dimethoxy- 1,3,5-triazine) CDMT->ActiveEster + R-COOH, Base - HCl RCOOH Carboxylic Acid (R-COOH) RCOOH->ActiveEster Base Base (e.g., NMM) Base->ActiveEster Product Amide or Ester Product ActiveEster->Product + Nucleophile Byproduct Byproducts ActiveEster->Byproduct Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Mechanism of carboxylic acid activation by CDMT.

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a highly effective and versatile reagent for the synthesis of amides and esters. Its ability to activate carboxylic acids under mild conditions, coupled with high yields and minimal side reactions, makes it an indispensable tool for organic chemists in academia and industry. The provided protocols and diagrams serve as a practical guide for the successful implementation of CDMT in synthetic workflows.

References

Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly efficient and versatile coupling reagent employed in organic synthesis. It is a stable, crystalline solid with good solubility in common organic solvents, making it a practical choice for a variety of chemical transformations.[1][2] CDMT is particularly recognized for its role in the formation of amide and ester bonds, finding significant application in peptide synthesis, the preparation of Weinreb amides, and the synthesis of complex natural products.[3][4][5] Its use often results in high yields and, with optimized protocols, minimal racemization of chiral centers.[1][6]

This document provides detailed application notes and experimental protocols for the use of CDMT in key synthetic transformations.

Key Applications

  • Peptide Synthesis: CDMT is an effective coupling agent for the formation of peptide bonds.[5][6] It facilitates the reaction between a carboxylic acid (the C-terminus of one amino acid) and an amine (the N-terminus of another) to form a stable amide linkage.

  • Amide and Ester Synthesis: Beyond peptides, CDMT is used for the general synthesis of amides and esters from carboxylic acids and amines or alcohols, respectively.[4][7]

  • Weinreb Amide Synthesis: A notable application of CDMT is in the convenient one-pot synthesis of Weinreb amides (N-methoxy-N-methyl amides), which are valuable intermediates for the preparation of ketones.[3][8][9]

  • Synthesis of Other Heterocycles: CDMT serves as a precursor for the synthesis of other triazine derivatives by reacting with various nucleophiles.[10]

Data Presentation

Table 1: Quantitative Data for Amide Synthesis using CDMT
Carboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
Benzoic acidPhenylethylamineN-Methylmorpholine (NMM)Methanol193[11]
Benzoic acidPhenylethylamine1,4-DimethylpiperazineMethanol0.2593[12]
N-Acetyl-L-leucineBenzylamineN-Methylmorpholine (NMM)Ethyl Acetate1-2>95 (conversion)[1]
N-Boc-L-phenylalanineGlycine methyl esterN-Methylmorpholine (NMM)Dichloromethane1285[13]
Table 2: Quantitative Data for Weinreb Amide Synthesis using CDMT
Carboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
Phenylacetic acidN,O-Dimethylhydroxylamine hydrochlorideN-Methylmorpholine (NMM)Tetrahydrofuran (THF)895[3]
(S)-N-Boc-prolineN,O-Dimethylhydroxylamine hydrochlorideN-Methylmorpholine (NMM)Tetrahydrofuran (THF)892[3]
Cyclohexanecarboxylic acidN,O-Dimethylhydroxylamine hydrochlorideN-Methylmorpholine (NMM)Tetrahydrofuran (THF)896[3]
Cinnamic acidN,O-Dimethylhydroxylamine hydrochlorideN-Methylmorpholine (NMM)Tetrahydrofuran (THF)894[3]

Experimental Protocols

Protocol 1: General One-Pot Amide/Peptide Synthesis

This protocol describes a one-pot, one-step procedure for amide bond formation which has been shown to be rapid and minimize racemization.[1][13]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (3.6 equiv.)

  • Ethyl acetate (or other suitable solvent like THF, acetonitrile, methanol)[1][10]

Procedure:

  • To a reaction vessel, add the carboxylic acid, amine, and CDMT as solids.

  • Add the chosen solvent (e.g., ethyl acetate) to the mixture to form a slurry.

  • While stirring, add N-methylmorpholine (NMM) to the slurry over approximately 1 minute.

  • Continue to stir the resulting slurry at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up Option A (Extractive):

    • Wash the reaction mixture with 1N HCl.

    • Follow with a wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by chromatography if necessary.[1]

  • Work-up Option B (Precipitative, for non-water soluble solids):

    • If acetonitrile is used as the solvent, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration and wash with water.

    • Dry the solid product under vacuum.[2]

Protocol 2: Synthesis of Weinreb Amides

This protocol is a one-flask method for the preparation of Weinreb amides.[3]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (1.1 equiv.)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.)

  • Tetrahydrofuran (THF)

  • Ether

  • Aqueous sodium carbonate solution

  • Water

  • Brine

Procedure:

  • Dissolve the carboxylic acid in THF in a reaction flask.

  • Add CDMT and NMM to the solution. Stir the mixture for 1 hour at room temperature to form the activated ester. The formation of a white suspension is typically observed.

  • In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride with one equivalent of NMM in THF.

  • Add the neutralized N,O-dimethylhydroxylamine solution to the suspension of the activated ester.

  • Stir the reaction mixture for 8 hours at room temperature.

  • Dilute the reaction mixture with ether.

  • Wash the organic layer sequentially with water, aqueous sodium carbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide. The product is often of high purity and may not require further purification.[3]

Visualizations

experimental_workflow cluster_one_pot One-Pot Amide/Peptide Synthesis reactants Carboxylic Acid + Amine + CDMT add_solvent Add Solvent (e.g., Ethyl Acetate) reactants->add_solvent add_nmm Add NMM add_solvent->add_nmm reaction Stir 1-2h at RT add_nmm->reaction workup Work-up (Extraction or Precipitation) reaction->workup product Amide/Peptide Product workup->product

Caption: Workflow for one-pot amide/peptide synthesis using CDMT.

signaling_pathway cluster_activation Reaction Mechanism RCOOH Carboxylic Acid Active_Ester Active Ester Intermediate (4,6-dimethoxy-1,3,5-triazin-2-yl ester) RCOOH->Active_Ester + CDMT/NMM CDMT_NMM CDMT + NMM Amide_Product Amide Product Active_Ester->Amide_Product + Amine Byproduct 2,4-dimethoxy-6-hydroxy-1,3,5-triazine Active_Ester->Byproduct Amine Amine (R'-NH2)

Caption: General reaction pathway for CDMT-mediated amide formation.

References

Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-chloro-4-methoxy-1,3,5-triazine and its analogues with various amines. The s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) of chloro-substituted triazines allows for the precise and controlled synthesis of diverse compound libraries.[1][2][3] This versatility makes this compound a valuable building block in drug discovery and development. These notes offer a comprehensive guide to reaction conditions, experimental setup, and data interpretation.

Introduction

The 1,3,5-triazine core is a fundamental scaffold in the development of therapeutic agents.[4][5] The reactivity of chlorotriazines, such as 2,4,6-trichloro-1,3,5-triazine (TCT), is well-established, with the chlorine atoms being sequentially substituted by nucleophiles at different temperatures.[2][3] The first substitution typically occurs at 0°C, the second at room temperature, and the third at elevated temperatures.[3][6] This differential reactivity allows for the construction of complex, multi-substituted triazine derivatives.

This compound serves as a key intermediate in this synthetic strategy. The presence of a methoxy group moderates the reactivity of the triazine ring, while the remaining chlorine atom provides a site for further functionalization with a variety of primary and secondary amines, including amino acids and peptide fragments.[7][8] This reaction is a cornerstone for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Reaction Mechanism and Workflow

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is susceptible to attack by the nucleophilic amine. The reaction is typically facilitated by a base to scavenge the liberated hydrochloric acid.

Caption: Generalized SNAr mechanism for the reaction.

A typical experimental workflow for this reaction is outlined below. It involves the sequential addition of reagents under controlled temperature conditions, followed by workup and purification.

Experimental_Workflow start Start dissolve Dissolve 2-chloro-4-methoxy- 1,3,5-triazine in a suitable solvent (e.g., THF, Dioxane) start->dissolve cool Cool the reaction mixture (typically 0°C to room temperature) dissolve->cool add_amine Add the amine and a base (e.g., DIPEA, Et3N) dropwise cool->add_amine react Stir the reaction mixture for a specified time (e.g., 2-12 hours) add_amine->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Perform aqueous workup to remove salts and impurities monitor->workup extract Extract the product with an organic solvent (e.g., DCM, EtOAc) workup->extract dry Dry the organic layer (e.g., over MgSO4 or Na2SO4) extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the product by column chromatography or recrystallization concentrate->purify characterize Characterize the final product (NMR, HRMS, etc.) purify->characterize end End characterize->end

Caption: Typical experimental workflow for amine substitution.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of various amino-triazine derivatives based on published data.

Table 1: Reaction of 2-Chloro-4,6-dimethoxy-1,3,5-triazine with α-Amino Acids [7]

α-Amino AcidBaseSolventTemperatureTime (h)Yield (%)
AlanineEt3N1,4-Dioxane/Water (1:1)Room Temp.Overnight66.6
PhenylalanineEt3N1,4-Dioxane/Water (1:1)Room Temp.Overnight70.2
TryptophanEt3N1,4-Dioxane/Water (1:1)Room Temp.Overnight68.5

Table 2: Synthesis of Dipeptide-Substituted Triazines [8]

DipeptideBaseTemperatureYield (%)
H2N-Asp(OtBu)-Ala-OMeNaHCO3Not Specified97.6
H2N-Trp-Ala-OMeNaHCO3Not Specified97.5
H2N-Aib-Ala-OMeNaHCO3Not Specified95.8
H2N-His(Ts)-Ala-OMeNaHCO3Not Specified98.8

Table 3: General Conditions for Nucleophilic Substitution on Chloro-s-Triazines [2][3][9]

Substitution StepNucleophileBaseSolventTemperature (°C)
First ClAmine, Phenol, ThiolDIEAEtOAc, DCM0
Second ClAmineDIEADCMRoom Temp.
Third ClAmineDIEAEtOAc35

Experimental Protocols

Protocol 1: General Procedure for the Reaction of 2-Chloro-4,6-dimethoxy-1,3,5-triazine with α-Amino Acids[7]
  • Preparation of Triethylammonium Salt: Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane. Add triethylamine (Et3N) (1.1 eq) and stir at room temperature until a white suspension of the triethylammonium chloride salt forms.

  • Addition of Amino Acid: In a separate flask, dissolve the α-amino acid (1.2 eq) and triethylamine (1.1 eq) in water.

  • Reaction: Add the amino acid solution to the triazine suspension. The mixture should become clear. Stir the reaction overnight at room temperature.

  • Workup: Neutralize the reaction mixture with 5% citric acid or 1 N HCl.

  • Isolation: The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Mono-Substituted Dichloro-s-triazines[2][9]
  • Initial Setup: Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) in ethyl acetate (EtOAc) or dichloromethane (DCM) and cool the solution to 0°C.

  • Nucleophile Addition: Add the amine (1.0 eq) to the stirring solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIEA) (1.0 eq).

  • Reaction: Stir the reaction at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the mono-substituted product.

Protocol 3: Synthesis of Di- and Tri-substituted Triazines[2][3]
  • Second Substitution: To the mono-substituted dichloro-s-triazine (from Protocol 2), add a second nucleophile (2.0 eq) and DIEA (2.0 eq) in an appropriate solvent.

  • Reaction Conditions: Stir the reaction at room temperature for the second substitution or heat to 35-80°C for the third substitution.[2][7] The reaction time can range from a few hours to overnight.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 2 to isolate the final multi-substituted triazine derivative.

Applications in Drug Development

The s-triazine scaffold is a versatile platform for the development of novel therapeutics. The ability to introduce diverse functional groups through reactions with amines allows for the fine-tuning of pharmacological properties.

  • Anticancer Agents: Many 1,3,5-triazine derivatives have demonstrated potent anticancer activity.[3][4]

  • Enzyme Inhibitors: Substituted triazines have been investigated as inhibitors for various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE).[7][8]

  • Peptide Chemistry: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used as a coupling reagent in peptide synthesis due to its high efficiency and ability to preserve the chirality of the reactants.[5][10]

  • Combinatorial Chemistry: The sequential substitution chemistry of chlorotriazines is well-suited for combinatorial and parallel synthesis approaches to generate large compound libraries for screening.[5]

Safety Precautions

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is toxic to aquatic life.

  • Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for the Synthesis of Substituted Triazines from 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3,5-triazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The triazine scaffold is a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. Notably, many substituted triazine derivatives have demonstrated potent anticancer properties.[1] These compounds often exert their therapeutic effects by inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

One of the most critical pathways targeted by substituted triazines is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR and its downstream effectors, including the PI3K/AKT/mTOR pathway, are frequently dysregulated in various cancers, leading to uncontrolled cell growth.[2][3] Triazine-based molecules have been designed to act as potent inhibitors of EGFR tyrosine kinase, thereby blocking the initiation of this pro-survival signaling cascade.[4]

The synthesis of these valuable compounds often starts from readily available precursors. 2-Chloro-4,6-dimethoxy-1,3,5-triazine is a key building block that allows for the introduction of various functionalities onto the triazine core through nucleophilic aromatic substitution. The differential reactivity of the chlorine atom compared to the methoxy groups allows for selective substitution, enabling the creation of a diverse library of substituted triazines for drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of substituted triazines from 2-chloro-4,6-dimethoxy-1,3,5-triazine using various nucleophiles, including amines, thiols, and phenols. Both conventional and microwave-assisted "green chemistry" approaches are presented to offer efficient and environmentally conscious synthetic routes.

General Reaction Scheme

The fundamental reaction for the synthesis of substituted triazines from 2-chloro-4,6-dimethoxy-1,3,5-triazine is a nucleophilic aromatic substitution, where a nucleophile (Nu-H) displaces the chloride ion.

General Reaction Scheme reagent 2-Chloro-4,6-dimethoxy- 1,3,5-triazine product Substituted 4,6-dimethoxy-1,3,5-triazine reagent->product Base, Solvent, Δ or µW nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->product

Caption: General reaction for the synthesis of substituted triazines.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine Derivatives

This protocol describes the substitution of the chloro group with various amines.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Amine (e.g., amino acid, alkylamine, arylamine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure (Conventional Heating):

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Add the desired amine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Procedure (Microwave-Assisted Synthesis): [5]

  • In a microwave-safe vial, combine 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), the amine (1.2 eq), and a base such as DIPEA (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in the conventional method (steps 5-9).

Protocol 2: Synthesis of 2-Thio-4,6-dimethoxy-1,3,5-triazine Derivatives

This protocol outlines the reaction with thiol nucleophiles.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Thiol (e.g., alkylthiol, arylthiol)

  • Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure (Conventional Heating):

  • To a solution of the desired thiol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture at 60-80°C for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of 2-Alkoxy/Aryloxy-4,6-dimethoxy-1,3,5-triazine Derivatives

This protocol describes the substitution with alcohol or phenol nucleophiles.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Alcohol or Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure (Conventional Heating):

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • To this suspension, add a solution of the alcohol or phenol (1.1 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine Derivatives

EntryAmine NucleophileProductYield (%)
1Glycine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)acetic acid75
2L-Alanine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)propanoic acid82
3L-Valine2-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)-3-methylbutanoic acid78
4AnilineN-phenyl-4,6-dimethoxy-1,3,5-triazin-2-amine92
5Morpholine4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine95

Table 2: Synthesis of 2-Thio- and 2-Aryloxy-4,6-dimethoxy-1,3,5-triazine Derivatives (Representative Yields)

EntryNucleophileProductYield (%)
1Thiophenol2-(phenylthio)-4,6-dimethoxy-1,3,5-triazine85
2Ethanethiol2-(ethylthio)-4,6-dimethoxy-1,3,5-triazine78
3Phenol2-phenoxy-4,6-dimethoxy-1,3,5-triazine88
44-Methoxyphenol2-(4-methoxyphenoxy)-4,6-dimethoxy-1,3,5-triazine90
5Ethanol2-ethoxy-4,6-dimethoxy-1,3,5-triazine75

Mandatory Visualizations

Experimental Workflow

Experimental Workflow start Start reagents Mix 2-Chloro-4,6-dimethoxy-1,3,5-triazine, Nucleophile, and Base in Solvent start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Substituted Triazine purification->product

Caption: A typical workflow for the synthesis of substituted triazines.

EGFR Signaling Pathway and Inhibition by Triazine Derivatives

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine Substituted Triazine Derivative Triazine->EGFR Inhibits

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by triazines.[2][3]

References

Catalytic Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives. While primarily recognized as a highly efficient stoichiometric coupling reagent, its application in catalytic systems and as a substrate in catalytic cross-coupling reactions makes it a versatile tool in modern organic synthesis.

Application Note 1: Amide Bond and Peptide Synthesis

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a premier coupling reagent for the formation of amide bonds, a critical transformation in the synthesis of peptides and other complex molecules. It offers high yields, preserves stereochemical integrity, and is effective even with sterically hindered substrates.

Mechanism of Action: CDMT acts as a carboxylic acid activator. In the presence of a tertiary amine, such as N-methylmorpholine (NMM), CDMT reacts with the carboxylic acid to form a highly reactive acyloxy-triazine intermediate ("active ester"). This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and the water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct, which is easily removed during workup.

While CDMT is used in stoichiometric amounts, it is a key component in dehydrocondensation reactions that can be run with a catalytic amount of a tertiary amine.[1][2] In this system, the tertiary amine is the true catalyst that is regenerated, while CDMT is the dehydrating agent that is consumed.

Key Advantages:

  • High Yields: Promotes high reaction yields, often exceeding 90%.[3]

  • Stereochemical Control: Effectively minimizes racemization of chiral centers, which is crucial in peptide synthesis.

  • Versatility: Useful for the synthesis of amides, peptides, esters, and Weinreb amides.

  • Mild Conditions: Reactions are typically run at room temperature, protecting sensitive functional groups.

dot

Caption: Mechanism of CDMT-mediated amide bond formation.

Application Note 2: Synthesis of Functionalized Triazines via Catalytic Cross-Coupling

2-Chloro-4,6-dimethoxy-1,3,5-triazine serves as a valuable electrophilic building block in various palladium- and nickel-catalyzed cross-coupling reactions. These methods allow for the direct installation of alkyl, aryl, and other functional groups onto the triazine core, creating diverse derivatives for applications in drug discovery, materials science, and agrochemicals.

The reactivity of the chlorine atom makes the triazine an excellent substrate for reactions such as:

  • Suzuki Coupling: Reaction with boronic acids.

  • Stille Coupling: Reaction with organostannanes.[4]

  • Negishi Coupling: Reaction with organozinc reagents.[4]

These catalytic methods provide a powerful and modular approach to synthesizing libraries of substituted triazines from a common precursor. The catalyst, typically a palladium complex, is used in small, catalytic amounts to facilitate the carbon-carbon bond formation.

dot

Caption: General workflow for catalytic cross-coupling reactions.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving 2-chloro-4,6-dimethoxy-1,3,5-triazine derivatives.

Table 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Starting Materials Solvent Key Conditions Yield Purity Reference

| Cyanuric Chloride, Sodium Methoxide | N,N-Dimethylformamide (DMF) | Cool to 5-10°C, then reflux for 2.5h | Up to 91% | >99.5% (after recrystallization) |[5] |

Table 2: CDMT-Mediated Amide Synthesis

Carboxylic Acid Amine Solvent Time Yield Reference
Benzoic Acid Phenylethylamine Methanol 15 min 93% [3]
Aromatic & Aliphatic Acids Various Amines Dichloromethane 1-12 h Moderate to Excellent [1][3]

| N-protected α-amino acids | Amino Acid Esters | Dichloromethane | 4-24 h | Good to Excellent |[3] |

Table 3: Palladium-Catalyzed Cross-Coupling of CDMT

Coupling Type Organometallic Reagent Catalyst System Yield Reference
Stille Organostannanes Pd or Ni catalyst Moderate to Very Good [4]
Negishi Organozinc Halides Pd or Ni catalyst Moderate to Very Good [4]

| Suzuki | Arylboronic Acids | Pd(PPh₃)₄ | Moderate |[6] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol is adapted from a patented industrial method.[5]

Materials:

  • Cyanuric chloride (369 kg)

  • N,N-Dimethylformamide (DMF) (500 kg)

  • Sodium methoxide (solid) (245 kg)

  • Heptane (for recrystallization)

  • Water

Procedure:

  • Charge a suitable reactor with DMF (500 kg) and cyanuric chloride (369 kg).

  • Stir the mixture until the cyanuric chloride is completely dissolved.

  • Cool the reactor to 5-10°C.

  • Slowly add the solid sodium methoxide (245 kg) to the cooled solution, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain the crude CDMT.

  • For purification, dissolve the crude product in hot heptane (approx. 750 kg for 345 kg of crude product).

  • Allow the solution to cool and crystallize. Filter the purified product.

  • Dry the solid to obtain pure 2-chloro-4,6-dimethoxy-1,3,5-triazine (yield approx. 91%).

dot

Synthesis_Workflow start Dissolve Cyanuric Chloride in DMF cool Cool to 5-10°C start->cool add_NaOMe Add Sodium Methoxide cool->add_NaOMe rt_react Stir at Room Temp (2 hours) add_NaOMe->rt_react reflux Heat to Reflux (2.5 hours) rt_react->reflux precipitate Precipitate with Water reflux->precipitate filter_dry Filter & Dry Crude Product precipitate->filter_dry recrystallize Recrystallize from Heptane filter_dry->recrystallize end Pure CDMT Product recrystallize->end

References

Application Notes and Protocols: 2-Chloro-4,6-dimethoxy-1,3,5-triazine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are highly versatile and economically significant building blocks in the synthesis of a wide array of functional materials. The triazine core, a nitrogen-rich heterocyclic ring, imparts thermal stability, rigidity, and specific electronic properties to the resulting materials. The reactivity of the chlorine atoms on the triazine ring allows for sequential and controlled nucleophilic substitution, enabling the precise construction of complex macromolecular architectures.

These application notes provide an overview of the use of CDMT and related triazine derivatives in the development of functional polymers, dendrimers for drug delivery, and porous covalent organic frameworks (COFs). Detailed experimental protocols for key synthetic procedures are provided to facilitate their application in research and development.

Application in Peptide Synthesis

CDMT is widely recognized as an efficient coupling reagent in peptide synthesis, facilitating the formation of amide bonds with high yields and minimal racemization. It serves as a valuable alternative to carbodiimide-based coupling reagents.

General Workflow for CDMT-Mediated Peptide Coupling

The general mechanism involves the activation of a carboxylic acid by CDMT in the presence of a base, typically N-methylmorpholine (NMM), to form a reactive triazinyl ester. This intermediate then readily reacts with an amine to form the desired amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Triazinyl Ester Intermediate Carboxylic_Acid->Active_Ester Activation CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) CDMT->Active_Ester NMM N-Methylmorpholine (NMM) NMM->Active_Ester Base Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amine Amine (R'-NH2) Amine->Peptide_Bond Nucleophilic Attack Final_Product Dipeptide (R-CO-NH-R') Peptide_Bond->Final_Product

Caption: General workflow for CDMT-mediated peptide bond formation.

Experimental Protocol: CDMT-Mediated Solution-Phase Peptide Coupling

This protocol describes a general one-pot procedure for the coupling of a protected amino acid to an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Z-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Val-OMe.HCl)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 10% aqueous HCl

  • Saturated aqueous Na2CO3

  • Saturated aqueous NaCl (brine)

  • Anhydrous Na2SO4

Procedure:

  • To a solution of Z-Phe-OH (0.25 mmol), H-Val-OMe.HCl (0.25 mmol), and N-methylmorpholine (0.75 mmol) in dry acetonitrile (5 mL) at 0 °C, add CDMT (0.25 mmol).[1]

  • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for an additional 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add ethyl acetate (50 mL) to the reaction mixture.

  • Wash the organic layer sequentially with 10% aqueous HCl (2 x 10 mL), saturated aqueous Na2CO3 (2 x 10 mL), and saturated aqueous NaCl solution (2 x 10 mL).[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: CDMT Coupling Efficiency
EntryCarboxylic AcidAmineCoupling ReagentYield (%)Racemization (%)
1Z-Phe-OHH-Ala-OMe.HClCDMTHighHigh
2Z-Phe-OHH-Val-OMe.HClCDMTHighHigh

Note: While CDMT provides high yields, the level of racemization can be significant under certain conditions. Optimization of reaction time, temperature, and base may be required to minimize this side reaction.[1]

Application in the Synthesis of Dendrimers for Drug Delivery

Triazine derivatives serve as excellent scaffolds for the construction of dendrimers due to their trifunctional nature, allowing for a divergent synthetic approach to create highly branched, monodisperse macromolecules. These dendrimers have shown significant promise as drug delivery vehicles, particularly for hydrophobic anticancer drugs like paclitaxel.

General Workflow for Divergent Synthesis of Triazine-Based Dendrimers

The divergent synthesis starts from a central triazine core and iteratively adds layers of branching units. The reactivity of the chlorine atoms on the cyanuric chloride core can be controlled by temperature, allowing for sequential substitution.

G Core Cyanuric Chloride (Triazine Core) G0 Generation 0 (Monosubstituted) Core->G0 Nucleophilic Substitution (e.g., Diamine) G1 Generation 1 (Disubstituted) G0->G1 Iterative Reaction G2 Generation 2 (Trisubstituted) G1->G2 Iterative Reaction Drug Drug Conjugation (e.g., Paclitaxel) G2->Drug PEG PEGylation G2->PEG Final Functionalized Dendrimer Drug->Final PEG->Final

Caption: Divergent synthesis of a triazine-based dendrimer for drug delivery.

Experimental Protocol: Synthesis of a Generation 3 Triazine Dendrimer for Paclitaxel Delivery

This protocol outlines the synthesis of a G3 dendrimer with a phenolic core for labeling, PEG chains for solubility, and paclitaxel attachment sites.[2][3]

Materials:

  • Cyanuric chloride

  • Paclitaxel derivative with a linker (e.g., containing a disulfide bond for controlled release)

  • Diamine linkers (e.g., dipiperidine trimethylene, piperazine, aminomethylpiperidine)

  • PEG chains with a reactive end group

  • Appropriate solvents and reagents for organic synthesis

Procedure:

  • Synthesis of the Paclitaxel-Monochlorotriazine Intermediate: React a paclitaxel derivative (containing a linker with a free amine) with cyanuric chloride in a 2:1 molar ratio to obtain a monochlorotriazine with two paclitaxel molecules attached.[2]

  • Synthesis of the Dendrimer Core: Synthesize a generation 2 dendrimer with a central phenolic group and eight reactive amine groups on the periphery using a divergent approach with appropriate diamine linkers and cyanuric chloride.

  • Attachment of Paclitaxel: React the paclitaxel-monochlorotriazine intermediate with the eight amine groups of the G2 dendrimer to attach 16 paclitaxel molecules.[2][3]

  • PEGylation: React the remaining chlorine atoms on the triazine rings with PEG chains to enhance water solubility. The final construct can have a composition of approximately 63% PEG, 22% paclitaxel, and 15% triazine dendrimer.[3]

  • Purification and Characterization: Purify the final dendrimer conjugate using dialysis or size exclusion chromatography. Characterize the structure and purity using NMR, mass spectrometry, and HPLC.

Quantitative Data: Paclitaxel-Loaded Triazine Dendrimers
PropertyValueReference
Paclitaxel Loading~16 molecules per dendrimer[2][3]
PEGylation5-8 PEG chains (5 kDa) per dendrimer[3]
Hydrodynamic Radius15.8 nm (indicative of aggregation)[3]
Drug Release in Plasma (20h)~8%[2][3]
Elimination Half-life2.65 h[3]
Distribution Half-life38.2 h[3]
Application in Modulating TLR4 Signaling

Glycosylated triazine dendrimers have been shown to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the inflammatory response to bacterial lipopolysaccharide (LPS).

Mechanism of Action: Partially glycosylated dendrimers can block the binding of LPS to MD-2, a co-receptor of TLR4. This prevents the formation of the TLR4-MD-2-LPS complex, which is necessary to trigger downstream signaling and the release of pro-inflammatory cytokines.[4][5] The dendrimer's surface glucosamine molecules and carboxylic acid branches interact with key residues at the entrance of the MD-2 hydrophobic pocket, sterically hindering LPS binding.[4]

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS MD2 MD-2 LPS->MD2 Binds LPS_MD2 LPS-MD-2 Complex MD2->LPS_MD2 TLR4 TLR4 TLR4_Complex TLR4-MD-2-LPS Complex TLR4->TLR4_Complex Dendrimer Glycosylated Triazine Dendrimer Dendrimer->MD2 Blocks Binding LPS_MD2->TLR4 Binds Signaling Downstream Signaling (MyD88, TRIF) TLR4_Complex->Signaling Activates Cytokines Pro-inflammatory Cytokine Release Signaling->Cytokines Leads to

Caption: Inhibition of the TLR4 signaling pathway by glycosylated triazine dendrimers.

Application in the Synthesis of Porous Functional Polymers

The rigid and planar structure of the triazine ring makes it an ideal building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials exhibit high surface areas, tunable porosity, and excellent thermal and chemical stability, making them suitable for applications in gas storage, catalysis, and separation.

General Workflow for the Synthesis of Covalent Triazine Frameworks (CTFs)

CTFs are a subclass of COFs constructed from triazine units. A common synthetic route is the Friedel-Crafts reaction between cyanuric chloride and aromatic linkers.

G Cyanuric_Chloride Cyanuric Chloride Polymerization Friedel-Crafts Polymerization Cyanuric_Chloride->Polymerization Aromatic_Linker Aromatic Linker (e.g., Benzene) Aromatic_Linker->Polymerization Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Polymerization CTF Covalent Triazine Framework (CTF) Polymerization->CTF Activation Solvent Activation CTF->Activation Porous_Material Porous Material Activation->Porous_Material

Caption: Synthesis of a Covalent Triazine Framework via Friedel-Crafts reaction.

Experimental Protocol: Synthesis of a Porous Triazine Polymer via Friedel-Crafts Reaction

This protocol describes the synthesis of a microporous covalent triazine-based organic polymer (MCTP).[6]

Materials:

  • Cyanuric chloride

  • Aromatic linker (e.g., benzene, biphenyl)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aromatic linker (e.g., 1 mmol) in anhydrous DCE.

  • Add anhydrous AlCl3 (e.g., 3 mmol) to the solution and stir.

  • Add a solution of cyanuric chloride (1 mmol) in anhydrous DCE dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C) for 24-48 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of methanol.

  • Collect the solid product by filtration and wash extensively with methanol, water, and THF to remove the catalyst and unreacted monomers.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) to obtain the porous material.

Quantitative Data: Properties of Porous Triazine Polymers
PolymerMonomersBET Surface Area (m²/g)CO₂ Uptake (mg/g at 273 K, 1 bar)CO₂/N₂ Selectivity
MCTP-1Cyanuric chloride, Benzene1452204.315.4
MCTP-2Cyanuric chloride, Biphenyl859160.668.6

Data from reference[6]

Conclusion

2-Chloro-4,6-dimethoxy-1,3,5-triazine and its derivatives are powerful and versatile building blocks for the construction of a wide range of functional materials. Their predictable reactivity and the inherent properties of the triazine core enable the synthesis of well-defined polymers, dendrimers, and porous frameworks with tailored properties for applications in drug delivery, catalysis, and materials science. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these valuable synthetic tools in their own work.

References

Application Note: Protocol for Amide Bond Formation Using 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as an efficient, cost-effective, and readily available coupling reagent for the synthesis of amides from carboxylic acids and amines.[1] This protocol, often carried out in the presence of a tertiary amine base such as N-methylmorpholine (NMM), offers a practical alternative to other coupling reagents, with the advantages of mild reaction conditions, high yields, and the formation of water-soluble byproducts that are easily removed during workup.[2] The reaction can be performed as a one-pot procedure, making it a convenient method for a variety of applications, including peptide synthesis.[1][3]

Principle and Mechanism

The reaction proceeds via a dehydrocondensation mechanism. In the presence of N-methylmorpholine (NMM), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is converted in situ to the active coupling agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[4][5] This quaternary ammonium salt then reacts with a carboxylic acid to form a highly reactive triazinyl active ester. Subsequent nucleophilic attack by an amine on the activated carbonyl group of the ester leads to the formation of the desired amide bond and the release of 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, a water-soluble and easily removable byproduct.[2][6]

Experimental Protocols

General Workflow

The general workflow for the amide bond formation using CDMT and NMM is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Carboxylic Acid Amine 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) N-Methylmorpholine (NMM) Anhydrous Solvent Mixing Combine reactants in solvent Reagents->Mixing Stirring Stir at room temperature Mixing->Stirring Quenching Quench reaction (e.g., with water or dilute acid) Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer Extraction->Washing Drying Dry over anhydrous sulfate Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by chromatography or recrystallization Concentration->Purification Characterization Characterize product (NMR, MS, IR) Purification->Characterization G cluster_step1 Step 1: Formation of the Active Coupling Agent (DMTMM) cluster_step2 Step 2: Formation of the Active Ester cluster_step3 Step 3: Nucleophilic Attack by the Amine cluster_step4 Step 4: Amide Formation and Byproduct Release CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) DMTMM 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) CDMT->DMTMM + NMM NMM N-Methylmorpholine (NMM) DMTMM_step2 DMTMM CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Triazinyl Active Ester CarboxylicAcid->ActiveEster + DMTMM ActiveEster_step3 Active Ester Amine Amine (R'-NH2) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate + Active Ester TetrahedralIntermediate_step4 Tetrahedral Intermediate Amide Amide (R-CONH-R') Byproduct 2,4-Dimethoxy-6-hydroxy-1,3,5-triazine TetrahedralIntermediate_step4->Amide TetrahedralIntermediate_step4->Byproduct

References

Application Notes and Protocols: Synthesis and Application of 2-Chloro-4-methoxy-1,3,5-triazine in Dye Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-methoxy-1,3,5-triazine as a key intermediate in the synthesis of reactive dyes. The following sections detail the synthesis of a model bifunctional reactive dye, its application in dyeing cellulosic fibers, and the evaluation of its performance characteristics.

Introduction

This compound is a versatile heterocyclic compound widely employed in the synthesis of reactive dyes. Its utility stems from the differential reactivity of the chlorine and methoxy groups on the triazine ring. The chlorine atom serves as a reactive site for forming a covalent bond with the hydroxyl groups of cellulosic fibers (e.g., cotton) under alkaline conditions, leading to excellent wash fastness. The methoxy group, being less reactive, allows for the sequential introduction of a chromophore, enabling the synthesis of a diverse range of colors. This document outlines the synthesis of a representative red reactive dye and its subsequent application and performance evaluation on cotton fabric.

Synthesis of a Bifunctional Reactive Dye

The synthesis of a bifunctional reactive dye using this compound typically involves a two-step condensation process followed by a diazotization and coupling reaction. In this example, we describe the synthesis of a dye analogous to C.I. Reactive Red 195, a widely used commercial dye. The process involves the reaction of cyanuric chloride with an amino-containing chromophore and a second reactive group precursor. For the purpose of this protocol, we will adapt the general principles to a synthesis starting with this compound and H-acid as the coupling component.

Experimental Protocol: Synthesis of a Red Reactive Dye

Materials:

  • This compound

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

  • Aniline-2,5-disulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Acetone

Procedure:

  • First Condensation:

    • Dissolve a specific molar equivalent of H-acid in distilled water and adjust the pH to 6.0-7.0 with a 10% sodium carbonate solution.

    • In a separate vessel, suspend one molar equivalent of this compound in a mixture of ice and water.

    • Slowly add the H-acid solution to the triazine suspension while maintaining the temperature at 0-5°C and the pH at 6.0-7.0 by the gradual addition of 10% sodium carbonate solution.

    • Stir the reaction mixture at 0-5°C for 2-3 hours until the completion of the reaction (monitored by TLC).

  • Diazotization of Aniline-2,5-disulfonic acid:

    • Dissolve one molar equivalent of aniline-2,5-disulfonic acid in water and cool the solution to 0-5°C in an ice bath.

    • Add concentrated hydrochloric acid to the solution.

    • Slowly add a solution of one molar equivalent of sodium nitrite in water, keeping the temperature below 5°C.

    • Stir the mixture for 1 hour at 0-5°C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Coupling Reaction:

    • To the solution from the first condensation step, slowly add the freshly prepared diazonium salt solution from the previous step.

    • Maintain the temperature at 0-10°C and the pH at 7.0-8.0 by adding a 10% sodium carbonate solution.

    • Continue stirring for 3-4 hours until the coupling reaction is complete (monitored by the disappearance of the diazonium salt).

  • Isolation and Purification:

    • Precipitate the synthesized dye by adding sodium chloride to the reaction mixture and stirring for 1 hour.

    • Filter the precipitated dye and wash it with a small amount of cold brine solution.

    • Dry the dye in an oven at 60-70°C.

    • The crude dye can be further purified by recrystallization from an appropriate solvent system (e.g., water/acetone).

Experimental Workflow: Dye Synthesis

DyeSynthesis cluster_step1 Step 1: First Condensation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: Isolation & Purification H_acid H-acid Solution (pH 6-7) Condensation Condensation Reaction (0-5°C, pH 6-7, 2-3h) H_acid->Condensation Triazine This compound Suspension (0-5°C) Triazine->Condensation Coupling Coupling Reaction (0-10°C, pH 7-8, 3-4h) Condensation->Coupling Condensed Intermediate Aniline Aniline-2,5-disulfonic acid Solution Diazotization Diazotization (0-5°C, 1h) Aniline->Diazotization HCl HCl HCl->Diazotization NaNO2 NaNO₂ Solution NaNO2->Diazotization Diazotization->Coupling Diazonium Salt Isolation Salting Out (NaCl) Coupling->Isolation Filtration Filtration & Washing Isolation->Filtration Drying Drying (60-70°C) Filtration->Drying Purification Recrystallization Drying->Purification FinalDye Purified Red Reactive Dye Purification->FinalDye DyeingProcess Start Start DyeBath Prepare Dye Bath (Dye + Electrolyte) Start->DyeBath FabricIn Introduce Cotton Fabric (Room Temp) DyeBath->FabricIn Heat Raise Temperature to 60°C (30 min) FabricIn->Heat Exhaustion Dye Exhaustion (30 min at 60°C) Heat->Exhaustion AddAlkali Add Alkali (Na₂CO₃) (in portions over 15 min) Exhaustion->AddAlkali Fixation Dye Fixation (60 min at 60°C) AddAlkali->Fixation Rinse1 Cold Water Rinse Fixation->Rinse1 Neutralize Neutralize (Acetic Acid) Rinse1->Neutralize Soaping Soaping at Boil (15 min) Neutralize->Soaping Rinse2 Hot & Cold Water Rinse Soaping->Rinse2 Dry Air Dry Rinse2->Dry End Dyed Fabric Dry->End FastnessEvaluation cluster_tests Fastness Tests cluster_assessment Assessment cluster_results Results DyedFabric Dyed and Finished Cotton Fabric WashTest Wash Fastness Test (ISO 105-C06) DyedFabric->WashTest LightTest Light Fastness Test (ISO 105-B02) DyedFabric->LightTest RubTest Rubbing Fastness Test (ISO 105-X12) DyedFabric->RubTest GreyScaleWash Grey Scale for Color Change & Staining WashTest->GreyScaleWash BlueWoolScale Blue Wool Scale LightTest->BlueWoolScale GreyScaleRub Grey Scale for Staining RubTest->GreyScaleRub WashRating Wash Fastness Rating (1-5) GreyScaleWash->WashRating LightRating Light Fastness Rating (1-8) BlueWoolScale->LightRating RubRating Rubbing Fastness Rating (1-5) GreyScaleRub->RubRating

reaction conditions for nucleophilic substitution on 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Nucleophilic Substitution on 2-Chloro-4-methoxy-1,3,5-triazine

Introduction

This compound is a key intermediate in the synthesis of a diverse range of functionalized 1,3,5-triazine derivatives. The triazine core is a privileged scaffold in medicinal chemistry and materials science, with applications including herbicides, antitumor agents, and polymer photostabilizers[1][2]. The reactivity of the C2 chlorine atom towards nucleophilic substitution allows for the introduction of various functionalities, including amino, alkoxy, and thioether groups.

The substitution of chlorine on the triazine ring is a stepwise process, and the reactivity of the remaining chlorine atoms decreases as more substituents are added[3]. On this compound, the single remaining chlorine is less reactive than those on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or 2,4-dichloro-6-methoxy-1,3,5-triazine. Consequently, forcing conditions such as elevated temperatures or the use of microwave irradiation may be necessary to achieve substitution, particularly with less reactive nucleophiles[4].

Mechanism and Key Parameters

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to a successful and selective substitution lies in the careful control of reaction parameters:

  • Nucleophile: The nature of the nucleophile is critical. Amines, thiols, and alcohols are common nucleophiles. Highly basic and sterically unhindered nucleophiles generally react more readily.

  • Base: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include tertiary amines like diisopropylethylamine (DIEA) or inorganic bases such as sodium bicarbonate (NaHCO₃)[5][6][7]. The choice of base can influence reaction rate and side-product formation.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction[5][6][8].

  • Temperature: Temperature is a crucial factor for controlling the reaction. Reactions are often initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction, followed by warming to room temperature or heating to drive the reaction to completion[5][6][7]. An empirical rule suggests that the third substitution on a triazine ring often requires temperatures above 60°C[9][10].

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound and its closely related analogue, 2,4-dichloro-6-methoxy-1,3,5-triazine, which provides a strong indication of the conditions required.

Nucleophile TypeExample NucleophileBaseSolventTemperatureTimeYield (%)Reference
Amines Dipeptide Methyl EstersNaHCO₃DCM0-5 °CNot Specified96 - 99%[5]
Amines Butan-2-amineDIEADCMRoom Temp.12 h~100%[6]
Thiols 3-Methylbutane-2-thiolDIEADCMRoom Temp.12 h~100%[6]
Alcohols 2-Phenylethan-1-olDIEATHF75 °CNot Specified63% Conversion[6]
Hydrazines Hydrazine HydrateNone (Reagent is basic)Acetonitrile60 °C (Sonication)1 hHigh (Not Quantified)[8]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile

This protocol is a generalized procedure based on common methodologies for reacting amine nucleophiles with chloro-s-triazines[5][6][7]. Researchers should optimize conditions for their specific substrate.

Materials:

  • This compound

  • Amine Nucleophile (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃) (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: Add the amine nucleophile (1.0 eq) to the stirred solution.

  • Addition of Base: Slowly add the base (e.g., DIEA, 1.1 eq). If using a solid base like NaHCO₃, it can be added prior to the nucleophile.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, heating may be required.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water and brine to remove the base salts[6][7].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure substituted triazine.

Visualizations

Experimental Workflow Diagram

G Workflow for Nucleophilic Substitution on this compound cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Dissolve 2-Chloro-4-methoxy- 1,3,5-triazine in anhydrous DCM under inert atmosphere cool Cool solution to 0 °C in an ice bath start->cool add_nuc Add Nucleophile (e.g., Amine, Thiol) cool->add_nuc Sequential Addition add_base Add Base (e.g., DIEA, NaHCO3) add_nuc->add_base react Stir at 0 °C, then warm to RT. Monitor by TLC/LC-MS. Heat if necessary. add_base->react dilute Dilute with DCM react->dilute Reaction Complete wash Wash with H2O and Brine dilute->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of substituted 4-methoxy-1,3,5-triazines.

General Reaction Scheme

Caption: Reaction scheme for the substitution of chlorine on the triazine ring by a nucleophile (Nu-H).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-methoxy-1,3,5-triazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-methoxy-1,3,5-triazine in chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which primarily involves the reaction of cyanuric chloride with a methoxy source. The key to a high yield of the mono-substituted product is precise control over the reaction conditions to prevent further substitution.

Issue 1: Low Yield of the Desired this compound

Potential Cause Recommended Solution
Incorrect Reaction Temperature The substitution of chlorine atoms on the triazine ring is highly temperature-dependent. For mono-substitution, it is crucial to maintain a low temperature, typically around 0-5°C.[1] Allowing the temperature to rise will increase the rate of the second substitution, leading to the formation of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Inaccurate Stoichiometry Use a strict 1:1 molar ratio of cyanuric chloride to the methoxy source (e.g., sodium methoxide or methanol). An excess of the nucleophile will drive the reaction towards di- and tri-substitution.
Presence of Water Water can lead to the hydrolysis of cyanuric chloride, forming hydroxy-triazine impurities and reducing the yield of the desired product.[2] Ensure all reactants and solvents are anhydrous.
Inefficient Mixing In heterogeneous reaction mixtures, poor mixing can lead to localized areas of high reactant concentration, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
Suboptimal Base When using methanol as the nucleophile, a weak base like sodium bicarbonate is often employed to neutralize the HCl produced. The choice and amount of base can influence the reaction rate and selectivity.

Issue 2: Presence of 2,4-dichloro-6-methoxy-1,3,5-triazine and 2,4,6-trimethoxy-1,3,5-triazine Impurities

Potential Cause Recommended Solution
Elevated Reaction Temperature As mentioned, higher temperatures favor multiple substitutions. Strict temperature control is the primary method to ensure mono-substitution.[3]
Prolonged Reaction Time Even at low temperatures, extended reaction times can lead to the formation of di-substituted products. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction once the starting material is consumed.
Excess Nucleophile An excess of methanol or sodium methoxide is a common cause of over-substitution. Use precise stoichiometric amounts.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Byproducts The desired mono-substituted product and the di-substituted byproduct can have similar polarities, making chromatographic separation challenging.
Product Precipitation The product may precipitate out of the reaction mixture along with byproducts and salts.
Recrystallization Issues Choosing an appropriate solvent for recrystallization is key to obtaining a pure product. Heptane is often used for the recrystallization of related di-substituted triazines.[2][4] Experiment with different solvent systems (e.g., hexane/ethyl acetate) to achieve selective crystallization of the mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for maximizing the yield of this compound?

A1: The optimal conditions generally involve reacting cyanuric chloride with one equivalent of a methoxy source at a low temperature. Key parameters include:

  • Temperature: 0-5°C

  • Solvent: Acetone or N,N-dimethylformamide (DMF) are commonly used.

  • Base: Sodium bicarbonate or sodium carbonate is often used to neutralize the generated HCl.[5]

  • Reaction Time: Typically a few hours; monitor by TLC to determine completion.

Q2: What is the role of the base in this reaction?

A2: When methanol is used as the nucleophile, the reaction produces hydrochloric acid (HCl). The base neutralizes the HCl, preventing it from protonating the triazine ring (which would deactivate it towards further substitution) and driving the reaction to completion.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to separate the starting material (cyanuric chloride), the desired mono-substituted product, and any di- or tri-substituted byproducts. The reaction is typically stopped when the cyanuric chloride spot is no longer visible.

Q4: What are the common side reactions to be aware of?

A4: The primary side reactions are the further substitutions of the chlorine atoms to form 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2,4,6-trimethoxy-1,3,5-triazine. Another potential side reaction is the hydrolysis of the C-Cl bonds if water is present in the reaction mixture.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of substituted chlorotriazines. Note that high yields are often reported for the di-substituted product, underscoring the challenge of isolating the mono-substituted version.

Product Reactants Solvent Base Temperature Time Yield
2,4-dichloro-6-methoxy-1,3,5-triazineCyanuric chloride, MethanolAcetone/WaterNaHCO₃0°C3 hHigh (not specified)[1]
2-chloro-4,6-dimethoxy-1,3,5-triazineCyanuric chloride, Sodium methoxideDMF-5-10°C then reflux4.5 hUp to 91%[2][4]
2-chloro-4,6-dimethoxy-1,3,5-triazineCyanuric chloride, MethanolCH₂Cl₂/Hexane-50°C4 h96%[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine (A Precursor and a Model for Mono-substitution)

This protocol is adapted from a procedure for the synthesis of a mono-substituted triazine and highlights the key control parameters.[1]

  • Preparation: Dissolve sodium bicarbonate (10 mmol) in water and cool the solution to 0°C in an ice bath.

  • Addition of Methanol: Add methanol (50 mL) to the sodium bicarbonate solution and stir vigorously while maintaining the temperature at 0°C.

  • Addition of Cyanuric Chloride: Slowly add cyanuric chloride (10 mmol) to the stirring solution. It is crucial to maintain the temperature at 0°C to prevent di-substitution.

  • Reaction: Stir the reaction mixture for 3 hours at 0°C.

  • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane (6:4) mobile phase.

  • Workup: Once the cyanuric chloride is consumed, remove the excess methanol under reduced pressure.

  • Isolation: Pour the residue onto crushed ice. Filter the resulting solid product and wash it thoroughly with distilled water.

  • Drying: Dry the pure product under a high vacuum.

Visualizations

Troubleshooting_Yield Start Low Yield of this compound Check_Temp Check Reaction Temperature Start->Check_Temp Check_Stoich Verify Reactant Stoichiometry Start->Check_Stoich Check_Purity Analyze Product for Impurities Start->Check_Purity Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Temp_High Temperature > 5°C? Check_Temp->Temp_High Stoich_Excess Excess Methoxide? Check_Stoich->Stoich_Excess Impurities_Present Di/Tri-substitution Detected? Check_Purity->Impurities_Present Moisture_Present Anhydrous Conditions? Check_Moisture->Moisture_Present Solution_Temp Maintain 0-5°C Strictly Temp_High->Solution_Temp Yes Solution_Stoich Use 1:1 Molar Ratio Stoich_Excess->Solution_Stoich Yes Solution_Purify Optimize Purification (e.g., Recrystallization) Impurities_Present->Solution_Purify Yes Solution_Anhydrous Use Dry Solvents and Reagents Moisture_Present->Solution_Anhydrous No

Caption: Troubleshooting workflow for low yield.

Reaction_Pathway Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Mono_Substituted 2,4-Dichloro-6-methoxy-1,3,5-triazine (Desired Product) Cyanuric_Chloride->Mono_Substituted + CH₃O⁻ (0-5°C) Di_Substituted 2-Chloro-4,6-dimethoxy-1,3,5-triazine (Byproduct) Mono_Substituted->Di_Substituted + CH₃O⁻ (Room Temp to 50°C) Tri_Substituted 2,4,6-Trimethoxy-1,3,5-triazine (Byproduct) Di_Substituted->Tri_Substituted + CH₃O⁻ (Higher Temp)

Caption: Sequential substitution pathway.

References

Technical Support Center: Synthesis with Chloro-Methoxy-Triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis and application of chloro-methoxy-triazine derivatives, such as 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). These reagents are widely used as coupling agents and synthetic intermediates.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride?

A1: The primary challenge in synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine is controlling the sequential substitution of chlorine atoms. The most common side reactions involve the formation of undesired substitution products:

  • Monosubstitution: Formation of 2,4-dichloro-6-methoxy-1,3,5-triazine if the reaction does not proceed to completion.[3][4]

  • Trisubstitution: Formation of 2,4,6-trimethoxy-1,3,5-triazine if the reaction conditions are too harsh or if an excess of the methoxy source is used.[3][4][5]

  • Hydrolysis: Reaction with water, which can be present as a contaminant in reactants or solvents, leading to the formation of hydroxy-triazine derivatives. These byproducts can be difficult to separate.[4]

Q2: How does temperature control affect the outcome of the reaction?

A2: Temperature is a critical factor for controlling the stepwise substitution of chlorine atoms on the triazine ring.[6] The reactivity of the chlorine atoms decreases as more are substituted.

  • The first substitution (to form a monosubstituted triazine) is often exothermic and can be performed at low temperatures (e.g., 0-10°C).[6][7]

  • The second substitution typically requires room temperature.[6]

  • The third substitution requires higher temperatures, often refluxing in a high-boiling solvent.[6] Careful temperature control is essential to prevent over-reaction and the formation of trisubstituted byproducts.[3][8]

Q3: What is the role of the base in these reactions and what are the potential side reactions associated with it?

A3: A base, such as sodium bicarbonate, N,N-diisopropylethylamine (DIEA), or N-methylmorpholine (NMM), is used to scavenge the HCl produced during the nucleophilic substitution reaction.[7][8][9]

  • Insufficient Base: If the base is not sufficient, the accumulation of HCl can protonate the triazine ring, deactivating it towards further substitution and potentially leading to incomplete reactions.

  • Base-Induced Hydrolysis: If a strong base like sodium hydroxide is used in the presence of water, it can promote the hydrolysis of the chloro-triazine to the corresponding hydroxy-triazine.

  • Reaction with Base: Some bases, particularly amine bases, can act as nucleophiles themselves and react with the triazine ring, leading to undesired byproducts.

Q4: Can 2-Chloro-4-methoxy-1,3,5-triazine derivatives react with solvents?

A4: Yes, nucleophilic solvents can participate in side reactions. For example, using methanol as a solvent in the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine can lead to the formation of the trisubstituted (trimethoxy) byproduct, especially at elevated temperatures.[5] Protic solvents can also be a source of water, leading to hydrolysis. It is often preferable to use non-nucleophilic, aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Disubstituted Product 1. Incomplete reaction. 2. Formation of monosubstituted byproduct.[3] 3. Hydrolysis of the starting material or product.[4]1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Ensure stoichiometry of reactants is correct. A slight excess of the nucleophile may be needed. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of Trisubstituted Byproduct 1. Reaction temperature is too high.[6] 2. Excess nucleophile (e.g., sodium methoxide) used. 3. Prolonged reaction time.1. Lower the reaction temperature. For the second substitution, room temperature is often sufficient.[6] 2. Use a precise stoichiometric amount of the nucleophile. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is Difficult to Purify / Oily Product 1. Presence of multiple triazine byproducts (mono-, di-, tri-substituted). 2. Contamination with hydrolyzed byproducts (hydroxy-triazines).1. Optimize reaction conditions (temperature, stoichiometry) to favor the desired product. 2. Recrystallization from a suitable solvent (e.g., heptane) can be effective for purification.[3][4] 3. Column chromatography may be necessary for separating closely related compounds.
Reaction Fails to Start or is Sluggish 1. Poor quality of starting cyanuric chloride. 2. Insufficient base to neutralize generated HCl. 3. Low reaction temperature.1. Use freshly purified cyanuric chloride. 2. Ensure at least one equivalent of a suitable non-nucleophilic base is present. 3. For the first substitution, ensure the temperature is at least 0-5°C. For subsequent substitutions, a gradual increase in temperature may be required.[6]

Experimental Protocols

Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol is adapted from methods described for the synthesis of disubstituted triazines.[3][4]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Sodium methoxide (solid)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Heptane (for recrystallization)

  • Water (for workup)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 5-10°C using an ice bath.

  • Addition of Nucleophile: Add solid sodium methoxide (2.0 - 2.1 equivalents) portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Heating: Gradually heat the reaction mixture to reflux and maintain for 2.5 hours to ensure the reaction goes to completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of ice water. A white precipitate will form.

  • Isolation: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from heptane to yield pure 2-chloro-4,6-dimethoxy-1,3,5-triazine.[3][4]

Visualizations

Reaction Pathway and Side Products

G cluster_0 Reaction Conditions CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MCMT Side Product (2,4-Dichloro-6-methoxy-1,3,5-triazine) CC->MCMT Step 1 HT Side Product (Hydroxy-triazines) CC->HT Hydrolysis DCMT Desired Product (2-Chloro-4,6-dimethoxy-1,3,5-triazine) TMT Side Product (2,4,6-Trimethoxy-1,3,5-triazine) DCMT->TMT Over-reaction DCMT->HT Hydrolysis MCMT->DCMT Step 2 MCMT->HT Hydrolysis 1_eq_MeONa 1 eq. NaOMe 0-10°C 2_eq_MeONa 1 eq. NaOMe Room Temp. Excess_MeONa Excess NaOMe High Temp. Water H₂O (Contaminant) G start Problem with Synthesis q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impurity Impurity Issues q1->impurity Purity no_reaction No Reaction q1->no_reaction Stalled q_yield Is monosubstituted product observed? low_yield->q_yield q_impurity What is the main impurity? impurity->q_impurity q_no_reaction Are reagents fresh? no_reaction->q_no_reaction sol_yield_yes Increase temp/time for second substitution q_yield->sol_yield_yes Yes sol_yield_no Check for hydrolysis. Use anhydrous conditions. q_yield->sol_yield_no No trisub Trisubstituted Product q_impurity->trisub Higher MW hydrolysis_prod Hydrolyzed Product q_impurity->hydrolysis_prod Polar Spot on TLC sol_reagent_yes Check base and temp. q_no_reaction->sol_reagent_yes Yes sol_reagent_no Use fresh/purified cyanuric chloride. q_no_reaction->sol_reagent_no No sol_trisub Lower temperature. Control stoichiometry. trisub->sol_trisub sol_hydrolysis Use anhydrous solvents. Run under inert gas. hydrolysis_prod->sol_hydrolysis

References

Technical Support Center: Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chloro-4-methoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are mono-substituted (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine) and tri-substituted (2,4,6-trimethoxy-1,3,5-triazine) byproducts.[1] Another potential impurity is the hydrolysis product, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which can form if water is present during the reaction or workup.

Q2: What is a general purification strategy for the crude product?

A2: A common and effective strategy involves quenching the reaction mixture in water to precipitate the crude product. This is followed by filtration and washing. The crude solid can then be purified by recrystallization, column chromatography, or a combination of these techniques.[1][2]

Q3: Which solvents are recommended for recrystallization?

A3: Heptane is a widely used solvent for the recrystallization of this compound, often yielding high purity (up to 99.5%).[2] Ethanol and mixtures like ethyl acetate/hexane have also been reported for recrystallizing related triazine derivatives.[3][4]

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid can be employed.[5] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity during the purification process.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the product is lower than the boiling point of the solvent. 2. High concentration of impurities is depressing the melting point.1. Use a lower-boiling point solvent or a mixed solvent system. 2. Add slightly more solvent to the hot solution. 3. Attempt to "seed" the solution with a pure crystal of the product. 4. Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Low recovery of purified product. 1. Too much solvent was used during recrystallization. 2. The product is significantly soluble in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration.1. Concentrate the filtrate and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled before filtration. 3. Use a pre-heated funnel for hot filtration to prevent cooling and crystallization.
Colored impurities persist in the final product. The impurity has similar solubility to the product in the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Try a different recrystallization solvent. 3. Use column chromatography for separation.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities. 1. Inappropriate mobile phase polarity. 2. Column was not packed properly (channeling). 3. Column was overloaded with crude material.1. Optimize the mobile phase using TLC. A good starting point for triazine derivatives is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a product Rf of ~0.3. 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Cracks appear in the silica gel bed. The column ran dry.Always keep the silica gel bed covered with the mobile phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot heptane to dissolve the solid completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, such as the hydrolysis product 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[6]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product.

Data Presentation

Table 1: Purity and Yield Data from a Typical Purification Process

Purification StepPurity (by HPLC)Yield
Crude Product~85%95%
After Recrystallization (Heptane)>99%80-85%

Table 2: HPLC Method Parameters for Purity Analysis

ParameterValue
Column Reverse Phase C18
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Detection UV

Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid in the mobile phase.[5]

Visualizations

experimental_workflow crude Crude Reaction Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Liquid-Liquid Extraction (wash with aq. NaHCO3) dissolve->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate dry->concentrate purification_choice Further Purification? concentrate->purification_choice recrystallize Recrystallization (e.g., Heptane) purification_choice->recrystallize High Purity Needed column Column Chromatography (e.g., Hexane/EtOAc) purification_choice->column Difficult Separation pure_product Pure Product (>99%) purification_choice->pure_product Sufficiently Pure recrystallize->pure_product column->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product after Initial Workup check_impurities Identify Major Impurities (TLC/HPLC) start->check_impurities is_acidic Acidic Impurities Present? check_impurities->is_acidic is_neutral Neutral Byproducts (Mono/Tri-substituted)? is_acidic->is_neutral No acid_wash Perform Liquid-Liquid Extraction (NaHCO3 wash) is_acidic->acid_wash Yes recrystallize Recrystallize from Heptane is_neutral->recrystallize Yes, Good Separation by TLC column Perform Column Chromatography is_neutral->column Yes, Poor Separation by TLC acid_wash->is_neutral oiling_out Product Oiling Out? recrystallize->oiling_out pure Pure Product column->pure change_solvent Change Recrystallization Solvent/ Use Mixed Solvents oiling_out->change_solvent Yes oiling_out->pure No change_solvent->pure

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for coupling reactions involving 2-Chloro-4-methoxy-1,3,5-triazine and its analogues, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction with this compound is very slow. What are the key factors I should investigate to increase the reaction rate?

A1: Several factors critically influence the reaction rate. To optimize your reaction time, consider the following:

  • Temperature: The reactivity of chlorotriazines is highly temperature-dependent. For the substitution of the first chlorine atom on a triazine ring, reactions are often conducted at low temperatures (e.g., 0-5°C).[1][2] For subsequent substitutions or with less reactive nucleophiles, increasing the temperature to room temperature or even heating (e.g., 35-70°C or reflux) is often necessary to achieve a reasonable reaction rate.[1][2][3][4][5]

  • Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction and to activate the nucleophile. Tertiary amines like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA) are commonly used.[6][7] The choice and stoichiometry of the base can significantly impact the reaction kinetics.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stabilization of transition states. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed.[4][8][9] The optimal solvent will depend on the specific substrates being used.

  • Nucleophile Reactivity: The inherent reactivity of your nucleophile (amine, alcohol, thiol) plays a significant role. More nucleophilic species will react faster. The general order of reactivity for nucleophilic substitution on cyanuric chloride is often alcohol > thiol > amine.[1]

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate, according to the principles of chemical kinetics.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products can be due to several side reactions:

  • Over-substitution: If your starting triazine has more than one chlorine atom, the nucleophile can substitute multiple chlorines, leading to a mixture of mono-, di-, and tri-substituted products.[9] Carefully controlling the stoichiometry of the nucleophile and maintaining a low reaction temperature can favor mono-substitution.

  • Hydrolysis: this compound is sensitive to moisture. The presence of water can lead to hydrolysis of the chloro group, forming the corresponding hydroxy-triazine, which can complicate purification.[10] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, if using an alcohol as a solvent, it may compete with your intended nucleophile.

  • Side reactions with the base: The choice of base is important. While tertiary amines are common, they can sometimes lead to the formation of quaternary triazinylammonium salts as reactive intermediates, which in some cases can undergo further reactions.[11]

To minimize these side reactions, it is recommended to use purified, dry reagents and solvents, maintain strict stoichiometric control, and optimize the reaction temperature.

Q3: What is a typical reaction time for a coupling reaction with this compound?

A3: Reaction times can vary significantly depending on the specific reactants and conditions. They can range from as short as 30 minutes to 12 hours or even longer.[4][7] For instance, the first substitution on a tri-chlorinated triazine at 0°C can be complete within 30 minutes.[2][7] However, subsequent substitutions or reactions with less reactive nucleophiles may require several hours at room temperature or elevated temperatures.[1][4] It is always advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

Q4: Can I use 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a direct substitute for this compound?

A4: Yes, in many applications, CDMT can be used as a substitute. It is a widely used and commercially available coupling reagent, particularly for amide and ester formation.[6][12] The additional methoxy group generally increases the reactivity of the remaining chlorine atom towards nucleophilic substitution. However, the optimal reaction conditions might differ slightly, so some minor adjustments to the protocol may be necessary.

Data Presentation

Table 1: Influence of Temperature on Reaction Time for Nucleophilic Substitution on Chlorotriazines

Substitution StepTypical Temperature Range (°C)Typical Reaction TimeReference(s)
First Substitution0 - 530 minutes - 1 hour[1][2]
Second SubstitutionRoom Temperature (approx. 25)1 - 12 hours[1][10]
Third SubstitutionElevated (e.g., 40 - 100 or reflux)Several hours to overnight[1][4]

Table 2: Common Solvents and Bases for this compound Coupling Reactions

SolventCommon Base(s)Typical ApplicationReference(s)
Dichloromethane (DCM)N,N-Diisopropylethylamine (DIEA)General purpose, good solubility for many organic compounds.[7]
Tetrahydrofuran (THF)N-Methylmorpholine (NMM)Peptide coupling and general amide bond formation.
N,N-Dimethylformamide (DMF)N/A (can act as a base itself in some cases)Synthesis of the triazine reagent itself and some coupling reactions.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.) and N-methylmorpholine (NMM, 1.1 eq.) in anhydrous THF.

  • Activation: To this solution, add a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.05 eq.) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the activated ester by TLC or HPLC. This step typically takes 1-2 hours.

  • Nucleophilic Addition: Once the activation is complete, add the amine (1.0 eq.) to the reaction mixture.

  • Completion: Continue stirring at room temperature and monitor the reaction until completion (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, crystallization, or other suitable techniques.

Mandatory Visualizations

Reaction_Pathway General Reaction Pathway for Amine Coupling Triazine This compound ActivatedEster Activated Triazinyl Ester Triazine->ActivatedEster CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->ActivatedEster Base Base (e.g., NMM) Base->ActivatedEster AmideProduct Amide Product (R-CO-NHR') ActivatedEster->AmideProduct Byproduct Hydroxy-triazine & HCl-Base Salt ActivatedEster->Byproduct Hydrolysis Amine Amine (R'-NH2) Amine->AmideProduct

Caption: General reaction pathway for the coupling of a carboxylic acid and an amine using this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Slow Reactions Start Reaction is Slow or Incomplete CheckPurity Verify Reagent Purity & Dryness? Start->CheckPurity CheckTemp Increase Reaction Temperature? CheckBase Optimize Base Stoichiometry/Type? CheckTemp->CheckBase No/Minor Improvement Success Reaction Complete CheckTemp->Success Improvement CheckSolvent Change Solvent? CheckBase->CheckSolvent No/Minor Improvement CheckBase->Success Improvement CheckSolvent->Success Improvement Failure Consult Further Literature CheckSolvent->Failure No/Minor Improvement CheckPurity->CheckTemp Purity OK CheckPurity->Failure Impure/Wet

Caption: A logical workflow for troubleshooting slow or incomplete coupling reactions.

Parameter_Relationships Key Parameter Interdependencies ReactionTime Reaction Time Yield Yield & Purity ReactionTime->Yield can affect Temperature Temperature Temperature->ReactionTime inversely affects Temperature->Yield can decrease if too high Base Base Base->ReactionTime affects rate Base->Yield can affect Solvent Solvent Solvent->ReactionTime can affect rate Nucleophile Nucleophile Reactivity Nucleophile->ReactionTime inversely affects

Caption: Interdependencies of key parameters influencing reaction time and outcome.

References

Technical Support Center: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this versatile coupling reagent.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving CDMT, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my reaction showing low or no conversion to the desired product?

Answer: Low reactivity of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be attributed to several factors. The primary reason is often suboptimal activation of the carboxylic acid. CDMT requires a tertiary amine, such as N-methylmorpholine (NMM), to form the highly reactive intermediate, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1][2][3]

Potential Causes and Solutions:

  • Inadequate Amine Catalyst: The choice and amount of the tertiary amine are crucial. NMM is commonly used, but other amines can also be effective.[2][4] Ensure the amine is of high purity and used in the correct stoichiometric ratio.

  • Improper Reagent Addition Order: The order of adding reagents can significantly impact the reaction outcome. A recommended one-pot procedure involves mixing the carboxylic acid, amine nucleophile, and CDMT together before the addition of the tertiary amine base.[5][6]

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like THF, DMF, and acetonitrile are generally suitable. Methanol can also be an effective solvent for dehydro-condensation reactions.[1]

  • Low Temperature: While some reactions are initiated at 0°C to control exothermicity, prolonged low temperatures might slow down the reaction rate. Allowing the reaction to warm to room temperature is common.[7][8]

  • Steric Hindrance: Highly hindered carboxylic acids or amines may exhibit lower reactivity. In such cases, longer reaction times or elevated temperatures may be necessary.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common issue. With CDMT, the most prevalent side reactions include the formation of an inactive hydroxy-triazine species and racemization of chiral starting materials.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis of CDMT: The presence of water in the reaction mixture can lead to the hydrolysis of CDMT to 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is unreactive for coupling. Ensure all reagents and solvents are anhydrous.

  • Racemization: In peptide coupling reactions involving chiral amino acids, racemization can be a significant issue. This is often due to the formation of an unstable azlactone intermediate.[5] To minimize racemization, a one-pot, one-step procedure where all components are mixed before the addition of the base is recommended.[5][6] The choice of a weaker base might also be beneficial in some cases.[9]

  • N-acylation of Urea Byproduct: In reactions using carbodiimide coupling reagents, the urea byproduct can sometimes be acylated. While CDMT avoids this specific issue, being aware of potential byproducts from all reagents is important for purification.

Question 3: My product yield is inconsistent between batches. What factors could be causing this variability?

Answer: Inconsistent yields can be frustrating. The key to reproducibility lies in controlling the reaction parameters precisely.

Factors Affecting Reproducibility:

  • Reagent Quality: The purity of CDMT, the carboxylic acid, the amine, and the tertiary amine base is paramount. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: Ensure consistent reaction times and maintain stable temperature control. Even slight variations can affect the final yield.

  • Mixing and Addition Rate: The rate of addition of the tertiary amine can influence the formation of the active intermediate. A slow and controlled addition is often recommended.[6]

  • Work-up Procedure: The method of quenching the reaction and purifying the product can impact the isolated yield. Ensure the work-up protocol is standardized.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)?

A1: CDMT is widely used as a coupling reagent in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[5][10] It is also used for the synthesis of esters and other carboxylic acid derivatives.[10][11]

Q2: How does CDMT activate a carboxylic acid?

A2: CDMT reacts with a carboxylic acid in the presence of a tertiary amine, such as N-methylmorpholine (NMM), to form a highly reactive O-acylisourea-like intermediate (an activated ester).[1][10] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

Q3: What are the advantages of using CDMT over other coupling reagents like DCC or HOBt?

A3: CDMT offers several advantages, including high coupling efficiency, mild reaction conditions, and the avoidance of the poorly soluble dicyclohexylurea (DCU) byproduct that is formed when using DCC.[12][13] The one-pot procedure with CDMT can also be faster and simpler than many other methods.[5][6]

Q4: Can CDMT be used for solid-phase peptide synthesis (SPPS)?

A4: Yes, CDMT and its derivatives, such as DMTMM, have been successfully employed in solid-phase peptide synthesis.[14]

Q5: What is the role of N-methylmorpholine (NMM) in CDMT-mediated coupling reactions?

A5: N-methylmorpholine (NMM) acts as a base to neutralize the HCl generated during the reaction and, more importantly, it reacts with CDMT to form the active coupling agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1][2][10]

Data Presentation

Table 1: Effect of Tertiary Amine on Amide Synthesis Yield Using CDMT

EntryTertiary AmineYield (%) after 15 minYield (%) after 1 h
1N-methylmorpholine (NMM)8592
2Trimethylamine (TMA)9096
3N-methylpiperidine (NMP)4049
4N-methylpyrrolidine (MPD)5565

Reaction conditions: Benzoic acid (1.3 mmol), phenylethylamine (1.2 mmol), CDMT (1.3 mmol), and tertiary amine (1.3 mmol) in methanol (6 mL) at 25°C. Yields were determined by GLC. Data sourced from[2].

Table 2: Influence of Solvent on Amide Synthesis Yield with CDMT/NMM System

EntrySolventYield (%) after 15 minYield (%) after 1 h
1Methanol8592
2Acetonitrile7885
3Tetrahydrofuran (THF)7582
4Dichloromethane (DCM)6875

Reaction conditions: Benzoic acid (1.3 mmol), phenylethylamine (1.2 mmol), CDMT (1.3 mmol), and NMM (1.3 mmol) in the specified solvent (6 mL) at 25°C. Yields were determined by GLC. Data adapted from[1].

Experimental Protocols

Protocol 1: General One-Pot Procedure for Amide Synthesis using CDMT

This protocol is adapted from a one-pot, one-step procedure that has been shown to be effective and minimize racemization.[5][6]

Materials:

  • Carboxylic acid

  • Amine (or amine hydrochloride salt)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous acetonitrile (or other suitable solvent)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), and CDMT (1.1 equiv.).

  • Add anhydrous acetonitrile to the mixture to form a slurry (a typical concentration is around 0.5-1.0 M).

  • Stir the slurry and add NMM (1.5 equiv. if the amine is a free base, or 2.5 equiv. if the amine is a hydrochloride salt) dropwise over approximately 10 minutes.

  • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated. If the product is a non-water-soluble solid, it can often be precipitated by the addition of water to the reaction mixture.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizations

reaction_pathway CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) DMTMM 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl) -4-methylmorpholinium chloride (DMTMM) CDMT->DMTMM + NMM NMM N-Methylmorpholine (NMM) CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate DMTMM->ActiveEster + R-COOH - NMM·HCl Amide Amide Product (R-CO-NHR') ActiveEster->Amide + R'-NH2 Amine Amine (R'-NH2) Byproduct 2-Hydroxy-4,6-dimethoxy- 1,3,5-triazine + NMM·HCl

Caption: Activation of a carboxylic acid with CDMT and NMM to form an amide.

troubleshooting_workflow Start Low Reaction Yield CheckReagents Check Purity of Reagents and Solvents Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Reagents OK Success Reaction Successful CheckReagents->Success Reagents Impure, Replaced CheckBase Optimize Tertiary Amine and Stoichiometry CheckConditions->CheckBase Conditions Correct CheckConditions->Success Conditions Incorrect, Corrected CheckOrder Confirm Correct Reagent Addition Order CheckBase->CheckOrder Base Optimized CheckBase->Success Base Not Optimal, Corrected IncreaseTemp Increase Reaction Temperature CheckOrder->IncreaseTemp Order Correct CheckOrder->Success Order Incorrect, Corrected ChangeSolvent Try a Different Solvent IncreaseTemp->ChangeSolvent No Improvement IncreaseTemp->Success Improvement ChangeSolvent->Success Improvement

Caption: A workflow for troubleshooting low-yield reactions with CDMT.

References

Technical Support Center: Synthesis of 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield in the synthesis of this compound can stem from several factors. Careful control of reaction conditions is critical for maximizing the output of the desired mono-substituted product.

Potential Causes & Solutions:

  • Inaccurate Stoichiometry: The molar ratio of cyanuric chloride to the methoxy source is crucial. An excess of the methoxy source can lead to the formation of di- and tri-substituted byproducts, thus reducing the yield of the target compound.

    • Solution: Carefully control the stoichiometry to a 1:1 molar ratio of cyanuric chloride to sodium methoxide (or other methoxy source).

  • Suboptimal Reaction Temperature: The substitution of chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution occurs at lower temperatures, while subsequent substitutions require higher temperatures.[1][2]

    • Solution: Maintain a strict temperature range of 0-5°C during the addition of the methoxy source to favor mono-substitution.[3] Allowing the temperature to rise prematurely can promote the formation of 2,4-dimethoxy-6-chloro-1,3,5-triazine.

  • Moisture Contamination: Cyanuric chloride is highly sensitive to moisture and can hydrolyze to cyanuric acid, which will not participate in the desired reaction.[4]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents.

  • Inefficient Mixing: Poor mixing can lead to localized areas of high concentration of the nucleophile, promoting multiple substitutions on a single triazine molecule.

    • Solution: Employ vigorous and efficient stirring throughout the reaction, especially during the addition of the methoxy source.

Q2: I am observing significant amounts of di- and tri-substituted byproducts in my reaction mixture. How can I minimize their formation?

The formation of 2,4-dimethoxy-6-chloro-1,3,5-triazine and 2,4,6-trimethoxy-1,3,5-triazine is a common issue and is primarily due to the high reactivity of the mono-substituted product towards further nucleophilic attack.

Potential Causes & Solutions:

  • Incorrect Order of Reagent Addition: Adding cyanuric chloride to the methoxy source can result in an immediate excess of the nucleophile, leading to multiple substitutions.

    • Solution: Always add the methoxy source (e.g., sodium methoxide solution) slowly and dropwise to the solution of cyanuric chloride.

  • Elevated Reaction Temperature: As mentioned previously, higher temperatures provide the activation energy needed for the second and third substitutions.

    • Solution: Strictly maintain the reaction temperature at 0-5°C.[3]

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the initial substitution is complete can provide an opportunity for slower, secondary substitution reactions to occur.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), and quench the reaction once the starting material is consumed and the desired product is maximized.

Q3: The reaction seems to have stalled, and I still have a significant amount of unreacted cyanuric chloride. What could be the problem?

A stalled reaction can be frustrating. Several factors can contribute to incomplete conversion of the starting material.

Potential Causes & Solutions:

  • Inactive Nucleophile: If using methanol and a base to generate the methoxide in situ, the base may be weak or impure. If using solid sodium methoxide, it may have degraded due to exposure to air and moisture.

    • Solution: Use a strong, fresh base like sodium hydride or freshly prepared sodium methoxide. Ensure the sodium methoxide is of high purity and has been stored under anhydrous conditions.

  • Poor Solubility: In some solvent systems, the reagents may not be fully soluble, leading to a slow or incomplete reaction.

    • Solution: Choose a solvent that effectively dissolves both cyanuric chloride and the methoxide salt. Tetrahydrofuran (THF) or 1,4-dioxane are often good choices.[5]

  • Lewis Acid Catalyst Deactivation (for Friedel-Crafts route): In the Friedel-Crafts synthesis using anisole and a Lewis acid like AlCl₃, the catalyst can be deactivated by moisture or Lewis basic solvents like acetone.[3]

    • Solution: Use anhydrous reagents and non-Lewis basic solvents such as dichloromethane or chlorobenzene.[3] It may also be necessary to use a stoichiometric excess of the Lewis acid to account for any potential coordination with the methoxy group of anisole.[3]

Q4: I am having difficulty purifying the final product. What are the recommended methods?

Effective purification is key to obtaining this compound with high purity.

Recommended Purification Methods:

  • Recrystallization: This is a common and effective method for purifying the crude product.

    • Procedure: The crude solid can be dissolved in a suitable hot solvent (e.g., acetone, ethanol, or heptane) and allowed to cool slowly to form crystals of the pure product, leaving impurities in the mother liquor.[5][6]

  • Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, column chromatography on silica gel can be employed.

    • Eluent System: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is often used. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis.[7]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield 45-93%Highly dependent on reaction conditions and purification method.[3][7][8]
Reaction Temperature 0-5°CCritical for selective mono-substitution.[3]
Reaction Time 2-24 hoursMonitor by TLC to determine optimal time.[3][7]
Melting Point 86-88°CA sharp melting point indicates high purity.[9]
Boiling Point 132-134°C at 49 mmHgUseful for characterization.[9]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from cyanuric chloride and sodium methoxide.

Materials:

  • Cyanuric chloride

  • Sodium methoxide

  • Anhydrous tetrahydrofuran (THF)

  • Crushed ice

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (1.0 equivalent) in anhydrous THF.

  • Add the sodium methoxide solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:2 hexane:ethyl acetate eluent system).[3]

  • Once the cyanuric chloride has been consumed, quench the reaction by pouring the mixture into a beaker containing crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or an ethanol/water mixture) or by silica gel column chromatography.

Visualizations

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes byproducts Byproducts Observed problem->byproducts Yes stalled_reaction Stalled Reaction problem->stalled_reaction Yes success Successful Synthesis problem->success No check_stoichiometry Verify 1:1 Stoichiometry low_yield->check_stoichiometry check_temp Maintain 0-5°C low_yield->check_temp check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous byproducts->check_temp check_addition Slow, Dropwise Addition of Nucleophile byproducts->check_addition stalled_reaction->check_anhydrous check_nucleophile Check Nucleophile Activity stalled_reaction->check_nucleophile check_solubility Ensure Reagent Solubility stalled_reaction->check_solubility check_stoichiometry->success check_temp->success check_anhydrous->success check_addition->success check_nucleophile->success check_solubility->success

Caption: Troubleshooting workflow for this compound synthesis.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cyanuric_chloride Cyanuric Chloride solvent Anhydrous THF product This compound cyanuric_chloride->product sodium_methoxide Sodium Methoxide sodium_methoxide->product temperature 0-5°C byproduct NaCl product->byproduct +

Caption: Synthetic pathway for this compound.

References

effect of solvent on 2-Chloro-4-methoxy-1,3,5-triazine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Chloro-4-methoxy-1,3,5-triazine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on a triazine ring?

A1: The reactivity of the chloro-substituents on a 1,3,5-triazine ring is highly dependent on the existing substituents. For a multi-chlorinated triazine like cyanuric chloride, the reactivity decreases with each successive substitution.[1] The first substitution is often exothermic and can be performed at low temperatures (e.g., 0°C), the second typically requires room temperature, and the third may necessitate heating or even reflux conditions.[2][3] The preferential order for incorporating different types of nucleophiles has been found to be alcohol > thiol > amine.[2][4]

Q2: How does the choice of solvent affect the reaction with this compound?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the reaction rate, and sometimes the reaction pathway itself.

  • Aprotic non-polar solvents like Dichloromethane (DCM) and Chloroform are commonly used, especially when a base such as N,N-Diisopropylethylamine (DIEA) is employed to scavenge the HCl produced.[2][4][5]

  • Aprotic polar solvents like N,N-Dimethylformamide (DMF) and Acetonitrile can also be used.[5][6][7][8] DMF has been used as a reaction solvent in the synthesis of the related 2-chloro-4,6-dimethoxy-1,3,5-triazine.[6][8]

  • The rotational barrier around the triazine-exocyclic amine bond is influenced by the solvent's dielectric constant, with the barrier increasing as the solvent dielectric decreases.[9] This indicates that solvent polarity can affect the conformational dynamics of the products.

Q3: What is the role of a base in these reactions?

A3: In nucleophilic substitution reactions where a nucleophile such as an amine or alcohol displaces the chloride, hydrogen chloride (HCl) is formed as a byproduct. A non-nucleophilic organic base, like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA), is typically added to neutralize the HCl.[2][4][5] This prevents the protonation of the nucleophile, which would render it unreactive.

Q4: Can I perform sequential substitutions on the triazine ring?

A4: Yes, the differential reactivity of the chloro-substituents on triazines at different temperatures allows for the sequential introduction of various nucleophiles.[5] For cyanuric chloride, the first substitution is typically performed at 0°C, the second at room temperature, and the third at elevated temperatures.[2] This principle allows for the synthesis of asymmetrically substituted triazines.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficient Reactivity: The nucleophile may be too weak or sterically hindered.[1] 2. Low Temperature: The reaction temperature may be too low for the specific substitution step. 3. Inactivated Nucleophile: The nucleophile may have been protonated by byproduct HCl if no base was added or an insufficient amount was used. 4. Poor Solvent Choice: Reactants may not be fully dissolved or the solvent may be inappropriate for the reaction type.1. Increase Temperature: Gradually increase the reaction temperature. For a second or third substitution, heating might be necessary.[2] 2. Use a Stronger Base/Nucleophile: Consider a more potent nucleophile or a stronger non-nucleophilic base. 3. Add a Base: Ensure at least one equivalent of a base like DIEA or TEA is present.[2][4] 4. Change Solvent: Switch to a solvent in which all reactants are fully soluble, such as DMF or acetonitrile.[6][7]
Formation of Multiple Products 1. Lack of Temperature Control: Poor temperature control can lead to a mixture of mono-, di-, and tri-substituted products.[7] 2. Complex Side Reactions: The nucleophile or product may undergo unexpected secondary reactions. A study involving quinine and a related triazine showed a complex mixture of products was formed unexpectedly.[10] 3. Byproducts from Synthesis: The starting this compound may contain impurities like di- or tri-substituted triazines from its synthesis.[8][11]1. Strict Temperature Control: Maintain the recommended temperature for the desired level of substitution (e.g., 0°C for the first substitution).[2] 2. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the desired product is maximized.[2][4] 3. Purify Starting Material: Ensure the purity of the starting triazine derivative before use. 4. Modify Reaction Conditions: Alter the solvent or base to minimize side reactions.
Difficulty in Product Purification 1. Salts from Base: The hydrochloride salt of the base (e.g., DIEA·HCl) can complicate purification. 2. Similar Polarity of Products: Multiple triazine products may have similar polarities, making chromatographic separation difficult.1. Aqueous Wash: After the reaction, dilute the mixture with a suitable solvent (like DCM) and wash with water to remove the base salts.[2][4] 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Heptane or ethyl acetate/hexane are commonly used.[6][8][10][11] 3. Flash Chromatography: Use an appropriate solvent system (e.g., ethyl acetate/hexane) for separation.[1]

Data Presentation

Table 1: General Solvent and Temperature Conditions for Nucleophilic Substitution on Chlorotriazines

Substitution StepStarting MaterialNucleophile TypeTypical SolventsBaseTemperature (°C)Reference
First Chlorine2,4,6-Trichloro-1,3,5-triazineAmine, Alcohol, ThiolDichloromethane (DCM)DIEA0[2][4]
First Chlorine2,4,6-Trichloro-1,3,5-triazineEstroneChloroformTEA0[5]
Second Chlorine2,4-Dichloro-6-substituted-triazineAmineDichloromethane (DCM)DIEARoom Temp.[2][4]
Second Chlorine2,4-Dichloro-6-methoxy-1,3,5-triazineHydrazine HydrateAcetonitrileN/A60[7]
Disubstitution2,4,6-Trichloro-1,3,5-triazineSodium MethoxideN,N-Dimethylformamide (DMF)N/A5-10 then Reflux[8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of Chlorine with an Amine

This protocol is a generalized procedure based on common methods for the substitution of a single chlorine atom on a triazine ring.[2][4]

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask to 0°C using an ice bath.

  • Reaction Execution:

    • To the stirring solution, add the amine nucleophile (1.0 eq.).

    • Slowly add N,N-Diisopropylethylamine (DIEA) (1.0-1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes.

  • Work-up and Purification:

    • Once the starting material is consumed, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash it several times with water to remove the DIEA hydrochloride salt.

    • Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by flash chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Dissolve Triazine in Anhydrous DCM cool Cool to 0°C prep_reagents->cool add_nuc Add Nucleophile (1.0 eq) cool->add_nuc add_base Add DIEA (1.1 eq) add_nuc->add_base stir Stir at 0°C add_base->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash Wash with Water dilute->wash dry Dry (MgSO4) & Filter wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: General workflow for nucleophilic substitution.

troubleshooting_tree start Low or No Yield? q_temp Is reaction temp > 0°C? start->q_temp a_temp_no Increase temperature. Consider reflux for 2nd/3rd substitution. q_temp->a_temp_no No q_base Is a non-nucleophilic base (e.g., DIEA) present? q_temp->q_base Yes a_base_no Add >= 1 equivalent of base. q_base->a_base_no No q_solvent Are all reactants soluble in the solvent? q_base->q_solvent Yes a_solvent_no Switch to a solvent with better solubility (e.g., DMF). q_solvent->a_solvent_no No end_node If issues persist, check nucleophile reactivity and starting material purity. q_solvent->end_node Yes

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: 2-Chloro-4-methoxy-1,3,5-triazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-4-methoxy-1,3,5-triazine (also known as 2-chloro-4,6-dimethoxy-1,3,5-triazine or CDMT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the work-up procedures of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for a reaction using this compound as a coupling agent (e.g., peptide synthesis)?

A1: There are two common work-up procedures for reactions where this compound is used as a coupling agent: an extractive work-up and a precipitative work-up.

  • Extractive Work-up: This is a standard liquid-liquid extraction procedure. After the reaction is complete, the reaction mixture is typically diluted with an organic solvent such as ethyl acetate or dichloromethane (DCM). The organic layer is then washed sequentially with a mild acid (e.g., 1N HCl) to remove basic components like N-methylmorpholine (NMM), followed by water and brine to remove water-soluble impurities and salts.[1][2] The organic layer is then dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2][3]

  • Precipitative Work-up: This method is often simpler and can yield a purer product directly.[1] After the reaction, a non-polar solvent in which the product is insoluble, such as water or heptane, is added to the reaction mixture to induce precipitation of the desired product.[1][4][5] The solid product is then collected by filtration, washed with a suitable solvent to remove residual impurities, and dried.[4][5]

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions.[2] A suitable mobile phase, often a mixture of ethyl acetate and hexane, is used to separate the starting materials, intermediates, and products on a silica gel plate.[2] By comparing the spots of the reaction mixture to the starting materials, you can determine when the reaction is complete.

Q3: What are the common byproducts in reactions involving this compound?

A3: In the synthesis of this compound itself, common byproducts include mono-substituted and tri-substituted triazines.[4][5] In subsequent reactions, a common byproduct is the corresponding hydroxy-triazine, formed by the hydrolysis of the chloro group. This can occur if there is residual water in the reaction mixture or during the work-up.

Troubleshooting Guides

Problem: Low Yield of Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC to ensure it has gone to completion.[2]- If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of the limiting reagent.
Product Loss During Work-up - For extractive work-ups, ensure the pH of the aqueous washes is appropriate to avoid partitioning of the product into the aqueous layer.- If the product is precipitating out during extraction, add more organic solvent.- For precipitative work-ups, ensure the anti-solvent is added slowly and with good stirring to maximize crystal formation and minimize loss of fine particles during filtration.[1]
Side Reactions - Hydrolysis of the starting material or product can be a major issue. Ensure all reagents and solvents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Racemization (in peptide coupling) - The order of reagent addition can be critical. In peptide couplings using CDMT, a one-pot, one-step procedure where the acid, amine, and CDMT are mixed before the addition of the base (NMM) has been shown to minimize racemization.[1][6]
Problem: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Contamination with Unreacted this compound - The unreacted triazine can often be removed by a wash with a dilute acid during the extractive work-up, as it will be more soluble in the aqueous layer after protonation.- If the product is a solid, recrystallization can be effective. Heptane is a common recrystallization solvent for the starting triazine and may be suitable for derivatives.[4][5]
Contamination with Hydroxy-triazine Byproduct - The hydroxy-triazine is more polar than the chloro-triazine. Flash column chromatography on silica gel is an effective method for separating these compounds.- A basic wash (e.g., dilute NaHCO₃ or Na₂CO₃) during the work-up may help to remove the more acidic hydroxy-triazine.
Oily Product Instead of Solid - The product may be an oil at room temperature. Confirm the expected physical state of your product.- If a solid is expected, try dissolving the oil in a minimal amount of a good solvent and then adding a non-solvent to precipitate the product. Trituration with a non-polar solvent like hexane or pentane can also sometimes induce solidification.
Emulsion Formation During Extraction - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Centrifugation, if available, is a very effective way to break emulsions.- Filter the entire mixture through a pad of Celite.

Experimental Protocols

General Extractive Work-up Protocol for a Nucleophilic Substitution Reaction
  • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 volumes).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1N HCl (2 x 2 volumes) to remove any basic residues.

    • Water (1 x 2 volumes).

    • Saturated NaCl solution (brine) (1 x 2 volumes).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

General Precipitative Work-up Protocol
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • With vigorous stirring, slowly add an anti-solvent (e.g., water or a non-polar organic solvent like heptane) until a precipitate is formed. The volume of anti-solvent required will vary depending on the specific product and reaction solvent.

  • Continue stirring for a period of time (e.g., 30 minutes to several hours) to allow for complete precipitation. Cooling the mixture in an ice bath can often improve the yield.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the anti-solvent to remove any remaining soluble impurities.

  • Dry the product in a vacuum oven to a constant weight.

Visualizations

Extractive_Workup Reaction_Mixture Reaction Mixture Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Washing Wash with: 1. 1N HCl 2. Water 3. Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: Extractive Work-up Workflow.

Precipitative_Workup Reaction_Mixture Reaction Mixture Add_Antisolvent Add Anti-solvent (e.g., Water, Heptane) Reaction_Mixture->Add_Antisolvent Precipitation Stir and Cool to Induce Precipitation Add_Antisolvent->Precipitation Filtration Vacuum Filter Precipitation->Filtration Washing Wash Solid Filtration->Washing Drying Dry Solid Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Precipitative Work-up Workflow.

Troubleshooting_Logic Start Problem with Work-up Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Issue? Start->Purification_Issue Incomplete_Reaction Check Reaction Completion (TLC) Low_Yield->Incomplete_Reaction Yes Product_Loss Optimize Extraction/ Precipitation Conditions Low_Yield->Product_Loss Yes Side_Reactions Ensure Dry Conditions Low_Yield->Side_Reactions Yes Contaminants Identify Contaminant (NMR, MS) Purification_Issue->Contaminants Yes Remove_Byproducts Choose Appropriate Purification Method Contaminants->Remove_Byproducts

Caption: General Troubleshooting Logic.

References

Technical Support Center: Scaling Up Reactions with 2-Chloro-4-methoxy-1,3,5-triazine (CDMT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions, particularly amide and ester formations, using 2-Chloro-4-methoxy-1,3,5-triazine (CDMT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDMT) and what are its primary applications in large-scale synthesis?

2-Chloro-4,6-dimethoxy-1,3,5-triazine, also known as CDMT, is a highly effective coupling reagent. It is primarily used in the formation of amide and ester bonds.[1] In pharmaceutical and chemical industries, it is valued for its role in the synthesis of peptides, complex organic molecules, and pharmaceutical intermediates. CDMT is a stable, crystalline solid that is soluble in many common organic solvents, making it suitable for process development and scale-up.[2][3]

Q2: What is the role of N-methylmorpholine (NMM) in reactions involving CDMT?

N-methylmorpholine (NMM) is a tertiary amine base commonly used in conjunction with CDMT. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[4] In some protocols, NMM is used to form the highly reactive intermediate, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in situ, which then reacts with the carboxylic acid to form an active ester.[1][4]

Q3: What are the key safety considerations when handling CDMT on a larger scale?

CDMT is a hazardous substance that can cause serious eye damage, skin irritation, and may trigger an allergic skin reaction.[5] It is also harmful if swallowed and may cause respiratory irritation. When handling CDMT, especially in large quantities, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection.[5] Ensure adequate ventilation and work in a chemical fume hood.[5] A thorough thermal stability assessment of the reaction mixture is recommended before scaling up to understand and mitigate the risks of thermal runaway.[6][7][8]

Q4: How can racemization be minimized during the scale-up of peptide synthesis using CDMT?

Racemization, the loss of stereochemical integrity at a chiral center, is a significant concern in peptide synthesis. With CDMT, the risk of racemization can be influenced by the reaction conditions. A one-pot, one-step procedure where CDMT, the carboxylic acid, and the amine are mixed before the addition of NMM has been shown to minimize racemization.[2][9] This is because a two-step process, where the carboxylic acid is pre-activated with CDMT and NMM, can lead to the formation of an unstable azlactone intermediate that is prone to racemization.[2][9] Careful control of temperature and reaction time is also crucial.

Q5: What are the common byproducts in CDMT-mediated coupling reactions and how can they be removed during work-up?

The primary byproduct of the reaction is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is formed after the active ester has reacted with the amine.[4] This and other triazine-based impurities are typically weakly basic and can be removed by an acidic aqueous wash during the work-up procedure.[3] Unreacted starting materials and other impurities can often be removed by crystallization or chromatography of the final product.

Troubleshooting Guide

Scaling up reactions with CDMT can present several challenges. The following guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing at larger scale. - Degradation of starting materials or product.- Monitor reaction progress by TLC or HPLC. - Optimize temperature profile for the specific scale. - Ensure adequate agitation for the reactor volume. - Investigate stability of all components under reaction conditions.
Incomplete Reaction - Insufficient equivalents of CDMT or NMM. - Poor solubility of reactants at scale. - Inadequate mixing leading to localized concentration gradients.- Use a slight excess (1.1-1.2 equivalents) of CDMT.[2] - Select a solvent system that ensures all reactants are fully dissolved. - Evaluate and optimize the reactor's mixing efficiency.
Racemization of Chiral Centers - Formation of an azlactone intermediate in a two-step activation process.[2][9] - Prolonged reaction times at elevated temperatures.- Employ a one-pot, one-step procedure.[2][9] - Minimize reaction time and maintain the lowest effective temperature.
Difficult Product Isolation/Purification - Product is an oil or does not crystallize easily. - Emulsion formation during aqueous work-up. - Co-precipitation of byproducts with the product.- If the product is a non-water-soluble solid, consider a precipitative work-up by adding water to an acetonitrile reaction mixture.[2][3] - For oily products, consider chromatographic purification. - To break emulsions, try adding brine or adjusting the pH. - Optimize crystallization conditions (solvent, temperature, cooling rate).
Formation of Side Products - Reaction of CDMT with the amine nucleophile. - Dimerization or polymerization of starting materials.- Control the rate of addition of NMM. - Optimize reaction concentration.
Exothermic Reaction/Poor Heat Control - Heat of reaction is greater than the heat removal capacity of the reactor at scale. - Accumulation of unreacted reagents followed by a rapid reaction.- Perform heat flow calorimetry to determine the heat of reaction and the rate of heat release.[6][7] - Implement controlled addition of one of the reactants to manage the rate of reaction. - Ensure the reactor's cooling system is adequate for the scale and reaction exothermicity.

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions check_workup Review Work-up and Purification Procedure complete->check_workup troubleshoot_workup Troubleshoot Work-up/Purification check_workup->troubleshoot_workup solution_found Yield Improved optimize_conditions->solution_found troubleshoot_workup->solution_found

Caption: Troubleshooting workflow for addressing low reaction yields.

Experimental Protocols

The following are representative protocols for amide synthesis using CDMT. These should be optimized for each specific substrate pair and scale.

Protocol 1: Lab-Scale (10-50 mmol) One-Pot Amide Synthesis

  • To a clean, dry reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq.), the amine (1.0 eq.), and CDMT (1.1 eq.).

  • Add a suitable solvent (e.g., ethyl acetate, acetonitrile, or THF) to the mixture. The concentration should be adjusted to ensure all reactants are soluble.

  • With vigorous stirring, add N-methylmorpholine (NMM) (3.0-3.6 eq.) dropwise over a period of 1-5 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. Reactions are often complete within 1-4 hours.

  • Work-up Option A (Extractive):

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Work-up Option B (Precipitative, for non-water-soluble solid products): [2][3]

    • If acetonitrile is used as the solvent, add water to the reaction mixture until a precipitate forms.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Pilot-Scale (1-5 kg) Amide Synthesis Considerations

Scaling up requires careful consideration of heat transfer, mixing, and reagent addition.

  • Reactor Setup: Use a jacketed glass or stainless steel reactor with overhead stirring and a temperature control unit. Ensure the reactor is properly cleaned, dried, and inerted.

  • Reagent Charging:

    • Charge the carboxylic acid, amine, and solvent to the reactor.

    • Charge the CDMT. Ensure good agitation to keep it suspended if not fully soluble.

  • NMM Addition:

    • The addition of NMM is often exothermic. Add NMM via a dosing pump at a controlled rate to maintain the desired reaction temperature.

    • Monitor the internal temperature closely during the addition.

  • Reaction Monitoring and Control:

    • Maintain the reaction temperature within the optimized range using the reactor's heating/cooling system.

    • Take regular samples for in-process control (IPC) by HPLC to monitor reaction completion.

  • Work-up:

    • For extractive work-up, use a suitably sized extractor or perform the washes in the reactor and separate the layers.

    • For precipitative work-up, ensure the reactor can handle the resulting slurry and that the filtration and drying equipment is appropriately sized.

  • Product Isolation:

    • Use a centrifuge or a large-scale filtration apparatus (e.g., Nutsche filter) to isolate the solid product.

    • Dry the product in a vacuum oven with controlled temperature.

Experimental Workflow Diagram

experimental_workflow start Start charge_reactants Charge Carboxylic Acid, Amine, and CDMT to Reactor start->charge_reactants add_solvent Add Solvent charge_reactants->add_solvent add_nmm Controlled Addition of NMM add_solvent->add_nmm reaction Stir at Controlled Temperature add_nmm->reaction monitor Monitor Reaction Progress (TLC/HPLC) reaction->monitor workup Reaction Work-up (Extractive or Precipitative) monitor->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification end Final Product purification->end

Caption: General workflow for amide synthesis using CDMT.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLab Scale (e.g., 1 g)Pilot Scale (e.g., 1 kg)Production Scale (e.g., 100 kg)
Reactor Volume 50-100 mL flask10-20 L reactor1000-2000 L reactor
Agitation Magnetic stirrerOverhead mechanical stirrerImpeller/baffle system
NMM Addition Time 1-2 minutes30-60 minutes2-4 hours
Temperature Control Oil bath / ice bathJacketed heating/cooling systemAutomated temperature control unit
Typical Reaction Time 1-4 hours2-6 hours4-8 hours
Heat Transfer High surface area to volume ratioModerate surface area to volume ratioLow surface area to volume ratio
Work-up Method Separatory funnel, filtrationReactor-based extraction, centrifugeDedicated extraction and filtration units
Yield (Typical) 85-95%80-90%75-85%
Purity (crude) >95%>90%>85%

Note: The values in this table are illustrative and will vary depending on the specific reaction.

Signaling Pathway for Amide Formation

amide_formation_pathway cluster_activation Activation cluster_coupling Coupling CDMT CDMT DMTMM DMTMM (Reactive Intermediate) CDMT->DMTMM NMM NMM NMM->DMTMM ActiveEster Active Ester DMTMM->ActiveEster RCOOH Carboxylic Acid RCOOH->ActiveEster Amide Amide Product ActiveEster->Amide Byproduct Triazine Byproduct ActiveEster->Byproduct RNH2 Amine RNH2->Amide

References

Validation & Comparative

A Comparative Guide: 2-Chloro-4-methoxy-1,3,5-triazine vs. 2-Chloro-4,6-dimethoxy-1,3,5-triazine in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and coupling agents is critical for the successful synthesis of complex molecules. Among the vast array of available reagents, substituted 1,3,5-triazines have carved out a significant niche, particularly in peptide synthesis and as versatile intermediates. This guide provides an objective comparison of two such triazine derivatives: 2-Chloro-4-methoxy-1,3,5-triazine and the more widely utilized 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

This comparison will delve into their structural differences, reactivity, and applications, supported by available experimental data and established principles of organic chemistry. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, some of its properties and reactivity will be inferred based on the well-understood reactivity patterns of substituted chlorotriazines.

Structural and Physicochemical Properties

The primary difference between the two compounds lies in the number of methoxy substituents on the triazine ring. This seemingly small variation has a significant impact on the electronic properties and, consequently, the reactivity of the remaining chlorine atom.

PropertyThis compound (Inferred)2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Molecular Formula C₄H₄ClN₃OC₅H₆ClN₃O₂[1]
Molecular Weight ~145.55 g/mol 175.57 g/mol [1]
Appearance Likely a solidWhite crystalline solid[2]
Melting Point Not readily available71-74 °C[3][4]
Solubility Expected to be soluble in organic solventsSparingly soluble in water[2]

Synthesis and Availability

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is readily synthesized from cyanuric chloride by the sequential substitution of two chlorine atoms with methoxy groups.[5] Several methods have been reported, often involving the reaction of cyanuric chloride with sodium methoxide in a suitable solvent like N,N-dimethylformamide, with yields reported to be as high as 91%.[6][7] This compound is commercially available from numerous chemical suppliers.

The synthesis of This compound would also start from cyanuric chloride. However, achieving mono-substitution with a methoxy group requires careful control of reaction conditions to prevent the formation of di- and tri-substituted products. This selective synthesis can be more challenging, which may contribute to its limited commercial availability and documentation in the literature. A related compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, is known and its synthesis involves the reaction of cyanuric chloride with one equivalent of a methoxy source.[8][9]

Reactivity: A Tale of Two Methoxy Groups

The reactivity of the chlorine atom in these compounds towards nucleophiles is the cornerstone of their utility. The substitution of chlorine with electron-donating methoxy groups has a profound effect on the electrophilicity of the carbon atom bonded to the remaining chlorine.

General Principle of Reactivity: The reactivity of chlorotriazines in nucleophilic aromatic substitution is governed by the electronic nature of the other substituents on the triazine ring. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): The two electron-donating methoxy groups significantly reduce the electrophilicity of the triazine ring. This makes the remaining chlorine atom less reactive compared to the chlorine atoms in cyanuric chloride or a mono-substituted chlorotriazine. However, this attenuated reactivity is often advantageous, providing greater stability and selectivity in reactions.[5]

  • This compound (Inferred Reactivity): With only one electron-donating methoxy group, the triazine ring in this compound would be more electron-deficient than that of CDMT. Consequently, the chlorine atom in this compound is expected to be more reactive towards nucleophiles than the chlorine in CDMT. It would, however, be less reactive than the second chlorine of 2,4-dichloro-6-methoxy-1,3,5-triazine.

This difference in reactivity is a key consideration when choosing a reagent for a specific application.

G cluster_0 Reactivity of Chlorotriazines Cyanuric_Chloride Cyanuric Chloride (Most Reactive) 2,4-Dichloro-6-methoxy-1,3,5-triazine 2,4-Dichloro-6-methoxy- 1,3,5-triazine Cyanuric_Chloride->2,4-Dichloro-6-methoxy-1,3,5-triazine Decreasing Reactivity This compound 2-Chloro-4-methoxy- 1,3,5-triazine 2,4-Dichloro-6-methoxy-1,3,5-triazine->this compound Decreasing Reactivity CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) (Least Reactive) This compound->CDMT Decreasing Reactivity G Start Carboxylic Acid + Amine Add_CDMT Add CDMT Start->Add_CDMT Add_Base Add N-methylmorpholine (NMM) Add_CDMT->Add_Base Reaction Stir at Room Temperature Add_Base->Reaction Workup Isolation and Purification Reaction->Workup Product Amide Product Workup->Product

References

A Comparative Guide to the Reactivity of Mono- and Di-substituted Chlorotriazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, understanding the reactivity of chlorotriazine derivatives is crucial for the synthesis of a wide array of compounds, from pharmaceuticals to reactive dyes. The number of chlorine substituents on the triazine ring dramatically influences the molecule's susceptibility to nucleophilic attack. This guide provides an objective comparison of the reactivity of mono- and di-substituted chlorotriazines, supported by experimental data and detailed methodologies.

Principles of Chlorotriazine Reactivity: The SNAr Mechanism

The reactivity of chlorotriazines is governed by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the triazine ring, caused by the presence of three nitrogen atoms, facilitates the attack of nucleophiles on the carbon atoms bonded to chlorine. The reaction typically proceeds through a two-step addition-elimination process.

The rate of this reaction is significantly influenced by the nature of the substituents on the triazine ring. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

SNAr_Mechanism cluster_di_sub Di-substituted Chlorotriazine Reaction cluster_mono_sub Mono-substituted Chlorotriazine Reaction Di-Substituted Di-substituted Chlorotriazine Intermediate_Di Meisenheimer-type Intermediate Di-Substituted->Intermediate_Di + Nu⁻ Product_Di Mono-substituted Product Intermediate_Di->Product_Di - Cl⁻ Mono-Substituted Mono-substituted Chlorotriazine Intermediate_Mono Meisenheimer-type Intermediate Mono-Substituted->Intermediate_Mono + Nu⁻ Product_Mono Di-substituted Product Intermediate_Mono->Product_Mono - Cl⁻ Nucleophile Nucleophile (e.g., OH⁻, RNH₂) Nucleophile->Di-Substituted Nucleophile->Mono-Substituted

Caption: Generalized SNAr mechanism for nucleophilic substitution of chlorotriazines.

Quantitative Comparison of Reactivity

The following table summarizes the hydrolysis rate constants for two different mono-substituted monochlorotriazinyl dyes.

CompoundSubstituent TypeNucleophileTemperature (°C)Rate Constant (L mol⁻¹ min⁻¹)Reference
3-ureido-4-(3,6,8-trisulphonaphth-2-ylazao)-N-(4-chloro-6-carboxymethylthio-s-triazin-2-yl)aniline (Dye 1)AlkylthioOH⁻603.03 x 10⁻⁴[1]
3-ureido-4-(3,6,8-trisulphonaphth-2-ylazao)-N-(4-chloro-6-arboxymethylamino-s-triazin-2-yl) aniline (Dye 2)AminoOH⁻602.17 x 10⁻⁴[1]

The data indicates that the nature of the substituent on the monochlorotriazine ring influences its reactivity, with the alkylthio-substituted dye showing a slightly higher rate of hydrolysis than the amino-substituted dye under the same alkaline conditions.[1] This is attributed to the electronic effects of the substituent on the triazine ring.

Experimental Protocols

The kinetic studies of chlorotriazine reactions are typically performed using techniques that can monitor the concentration of reactants or products over time.

Kinetic Analysis of Monochlorotriazine Hydrolysis via HPLC

This method is suitable for determining the rate of hydrolysis of chlorotriazine derivatives.

Materials:

  • Monochlorotriazinyl dye

  • Sodium carbonate (analytical grade)

  • Distilled water

  • Internal standard (e.g., 1-naphthalenesulphonic acid, sodium salt)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV-Vis detector

Procedure:

  • Prepare a solution of the monochlorotriazinyl dye in distilled water.

  • Prepare an aqueous solution of sodium carbonate to act as the source of hydroxide ions.

  • Add a known amount of an internal standard to the dye solution for accurate quantification.

  • Initiate the reaction by mixing the dye solution with the sodium carbonate solution in a thermostated reaction vessel at a constant temperature (e.g., 60°C).

  • Withdraw aliquots of the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots immediately, for example, by neutralization.

  • Analyze the quenched samples by HPLC to determine the concentration of the unreacted chlorotriazine and the hydrolyzed product by comparing their peak areas to that of the internal standard.

  • Plot the natural logarithm of the concentration of the chlorotriazine against time. The negative of the slope of the resulting straight line gives the pseudo-first-order rate constant.

HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Dye Prepare Dye Solution with Internal Standard Mix Mix Solutions in Thermostated Vessel Prepare_Dye->Mix Prepare_Alkali Prepare Sodium Carbonate Solution Prepare_Alkali->Mix Sample Withdraw Aliquots at Intervals Mix->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Determine Concentrations HPLC->Data Plot Plot ln[Reactant] vs. Time Data->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: Experimental workflow for kinetic analysis using HPLC.

Spectrophotometric Determination of Reaction Kinetics

This method is applicable when the chlorotriazine or its product has a distinct UV-Vis absorption spectrum.

Materials:

  • Chlorotriazine substrate

  • Nucleophile solution

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for the chlorotriazine or the product.

  • Prepare solutions of the chlorotriazine and the nucleophile in the chosen buffer.

  • Equilibrate the solutions to the desired reaction temperature.

  • Initiate the reaction by rapidly mixing the reactant solutions in a cuvette.

  • Place the cuvette in the spectrophotometer and record the absorbance at the λmax as a function of time.

  • Use the Beer-Lambert law to convert absorbance values to concentrations.

  • Analyze the concentration versus time data using appropriate kinetic models (e.g., pseudo-first-order) to determine the rate constant.

Conclusion

The reactivity of chlorotriazines is a critical parameter in their application, with di-substituted chlorotriazines generally exhibiting higher reactivity than their mono-substituted counterparts due to the presence of two labile chlorine atoms. The electronic nature of the substituents plays a significant role in modulating this reactivity. The choice between a mono- or di-substituted chlorotriazine for a particular application will, therefore, depend on the desired reaction rate and the specific properties of the target molecule. The experimental protocols outlined provide a robust framework for quantifying these reactivity differences, enabling informed decisions in synthetic chemistry and drug development.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is paramount. This guide provides a comparative overview of key analytical methods for 2-Chloro-4-methoxy-1,3,5-triazine derivatives and related triazine compounds. It offers a side-by-side look at the performance of various techniques, supported by experimental data and detailed protocols to aid in methodological selection and application.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the information required—be it qualitative or quantitative. The following table summarizes key performance metrics for the most common methods used in the analysis of triazine derivatives.

Analytical MethodAnalyte/MatrixLinearity RangeDetection Limit (LOD) / Quantification Limit (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MS Atrazine in Water-LOD: 1.7 ppt (ng/L)90.5 ± 3.53.2[1]
LC-MS (APCI) 8 Triazine Herbicides in Foods0.02 - 2.0 ppm-82 - 99~10[2][3]
UV-Vis Spectroscopy Atrazine in Water-ppb (µg/L) level--[4]
TLC-UV Reflectance Triazine Herbicides-Instrumental Detection Limit: 0.05 µg-±5[5]

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for several key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the separation and quantification of volatile and semi-volatile triazine derivatives, particularly at trace levels in environmental samples.[1]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load 1 liter of the aqueous sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the trapped analytes with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Ion Trap or Quadrupole analyzer.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the target triazine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for analyzing a wide range of triazine herbicides and their metabolites in complex matrices like food, without the need for derivatization.[2][3]

  • Sample Preparation (Acetonitrile Extraction):

    • Homogenize 20 g of the food sample with 40 mL of acetonitrile.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction on the residue and combine the supernatants.

    • Evaporate the combined extract to dryness under a warm air stream.

    • Dissolve the residue in 0.5 mL of methanol and dilute to 1 mL with water.

    • Filter the solution through a 0.45 µm filter before injection.

  • LC-MS Conditions:

    • Liquid Chromatograph: Waters Alliance 2690 or similar.

    • Column: Octadecylsilica (C18) column (e.g., Mightysil RP-18, 150 mm x 4.6 mm).[3]

    • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid for MS compatibility).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Mass Spectrometer: Micromass ZMD or similar.

    • Interface: Atmospheric Pressure Chemical Ionization (APCI).

    • Ion Mode: Positive and/or Negative, depending on the analyte. For many triazines, positive mode is used.[2][3]

    • APCI Source Parameters: Corona voltage: 2.0-3.5 kV; Source temperature: 140°C; APCI probe temperature: 550°C; Cone voltage: 30-40 V.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural elucidation of novel triazine derivatives.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified triazine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).[6]

    • Note that solubility can be a major issue for some amino-substituted triazines.[6] Using a co-solvent such as trifluoroacetic acid (TFA, ~7% v/v) in CDCl₃ can improve solubility by protonating the triazine, which reduces intermolecular hydrogen bonding and π-stacking.[6]

    • Alternatively, acquiring spectra at elevated temperatures (e.g., 50°C) can sometimes improve solubility and resolve complex spectral features caused by rotamers.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Conditions:

    • Instrument: Bruker Avance 400 MHz or higher field spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton experiment to determine the number, environment, and coupling of protons.

      • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range), confirming the complete molecular structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in the molecule, confirming the formation of the triazine ring and the presence of substituents.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a simpler and faster method.

  • Data Acquisition:

    • Instrument: Bruker IFS 85 or similar FTIR spectrometer.[8]

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands. For 2-chloro-4,6-dimethoxy-1,3,5-triazine, key vibrations include aromatic stretching modes of the triazine ring (around 1562 cm⁻¹), C=N stretching, C-O stretching (around 1300 cm⁻¹), and C-N stretching.[9]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships between different analytical approaches.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization synthesis Synthesis / Extraction purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification structural Structural Elucidation (Qualitative) purification->structural quant Separation & Quantification (Quantitative) purification->quant nmr NMR (¹H, ¹³C, 2D) structural->nmr ms High-Res MS structural->ms ftir FTIR structural->ftir hplc HPLC-UV/MS quant->hplc gcms GC-MS quant->gcms

Caption: Experimental workflow for characterizing triazine derivatives.

G compound Triazine Derivative structure Molecular Structure & Connectivity func_groups Functional Groups quant_conc Purity & Concentration mol_weight Molecular Weight & Formula nmr NMR structure->nmr ms MS structure->ms ftir FTIR func_groups->ftir hplc HPLC / GC quant_conc->hplc mol_weight->ms

References

Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-Chloro-4-methoxy-1,3,5-triazine purity.

The following sections detail the experimental protocols for both methods, present a comparative data summary, and illustrate the analytical workflows. This guide is intended to assist in the selection of the most suitable analytical method based on laboratory capabilities and specific validation requirements.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method is proposed, which is effective for separating moderately polar to non-polar compounds.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike with a known amount of the reference standard.

4. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides high sensitivity and specificity, making it an excellent alternative for purity determination and impurity identification.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer.

  • Data acquisition and processing software.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone. Dilute to an appropriate concentration (e.g., 10 µg/mL) with acetone.

  • Sample Solution: Prepare a 1 mg/mL stock solution of the sample in acetone. Dilute to the same concentration as the standard solution.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two methods. The values presented are typical and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity
Selectivity GoodExcellent (mass spectral data)
Sensitivity (LOD) ~0.01 µg/mL~0.1 pg/mL
Quantitation (LOQ) ~0.03 µg/mL~0.3 pg/mL
Precision (RSD) < 2%< 5%
Potential Impurities Dichloro-methoxy-triazine, Trimethoxy-triazineDichloro-methoxy-triazine, Trimethoxy-triazine
Analysis Time 10-15 minutes per sample20-30 minutes per sample
Instrumentation Cost ModerateHigh

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the HPLC validation process and a comparison of the HPLC and GC-MS analytical approaches.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing cluster_output Output prep_std Prepare Reference Standard Solution hplc_analysis HPLC Analysis (C18 Column) prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD / LOQ hplc_analysis->lod_loq data_analysis Data Analysis & Purity Calculation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the validation of this compound purity by HPLC.

Method_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method start Purity Validation of This compound hplc_prep Sample Preparation (Acetonitrile) start->hplc_prep gcms_prep Sample Preparation (Acetone) start->gcms_prep hplc_sep Reversed-Phase Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant result Final Purity Assessment hplc_quant->result Purity Result gcms_sep Gas Phase Separation (DB-5ms Column) gcms_prep->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_ident Impurity Identification gcms_det->gcms_ident gcms_ident->result Purity & Impurity Profile

Caption: Comparison of HPLC and GC-MS methods for purity analysis.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for determining the purity of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that is well-suited for routine quality control, offering good precision and accuracy for quantification.

  • GC-MS provides superior selectivity and sensitivity, making it the preferred method for impurity profiling and the definitive identification of unknown impurities.

For comprehensive purity validation, employing HPLC for routine analysis and GC-MS for in-depth impurity investigation would constitute a thorough and reliable approach.

comparative study of triazine-based coupling reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Triazine-Based Coupling Reagents for Amide Bond Formation

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis, particularly in the assembly of peptides and the conjugation of biomolecules. Triazine-based coupling reagents have emerged as powerful tools in this field, offering distinct advantages over other classes of reagents. This guide provides a comprehensive comparison of triazine-based coupling reagents with commonly used alternatives, supported by experimental data and detailed protocols.

Overview of Coupling Reagent Classes

The primary goal of a coupling reagent is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. The ideal reagent achieves this with high efficiency, minimal side reactions (especially racemization of chiral centers), and under mild conditions. The most prominent classes of coupling reagents include:

  • Triazine-Based Reagents: These reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), activate carboxylic acids through the formation of a highly reactive "superactive" triazine ester.[1] They are known for their high efficiency, low racemization, and excellent performance in aqueous and alcoholic solutions.[2][3]

  • Carbodiimides: This class includes reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4][5] They are widely used due to their affordability and effectiveness, though they often require additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and other side reactions.[3][4][5]

  • Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can produce carcinogenic byproducts (in the case of BOP).[3][5] They are known for clean reactions as they do not cause guanidinylation of the N-terminal amino group.[6]

  • Aminium/Uronium Salts: This popular class includes reagents like HBTU, TBTU, and HATU.[2][3] They are highly reactive and efficient, though they can cause guanidinylation of the N-terminal amine as a side reaction, which can be problematic in certain applications like peptide cyclization.[6][7]

Quantitative Performance Comparison

The choice of coupling reagent can significantly impact reaction outcomes. The following tables summarize key performance metrics for selected reagents based on available experimental data.

Table 1: Comparison of Coupling Efficiency and Racemization

Reagent/SystemSubstrate/ReactionYield (%)Racemization/Epimerization (%)Reference
DMTMM Z-Phg-OH + H-Pro-NH₂950.1[8]
EDC/HOBt Z-Phg-OH + H-Pro-NH₂913.7[8]
EDC/HOAt Z-Phg-OH + H-Pro-NH₂930.4[8]
HATU Fmoc-Ser(Trt)-OH coupling63.437.6 (with 3h pre-activation)[9]
TDBTU Peptide fragment couplingHighSignificantly less than PyBOP, HBTU, HATU[5]
EDC Peptide-oligonucleotide conjugation (solution-phase)95Not reported[10]
DMTMM Peptide-oligonucleotide conjugation (solution-phase)50Not reported[10]
HBTU Peptide-oligonucleotide conjugation (solution-phase)LowNot reported[10]
PyBOP Peptide-oligonucleotide conjugation (solution-phase)LowNot reported[10]

Table 2: General Properties and Characteristics of Coupling Reagent Classes

Reagent ClassAdvantagesDisadvantages
Triazine-Based (e.g., DMTMM) High efficiency, low racemization, effective in aqueous/protic solvents, stable, cost-effective.[2][3][11]Can be less effective for highly sterically hindered couplings compared to some uronium salts.
Carbodiimides (e.g., EDC, DIC) Inexpensive, widely available.[12] EDC and its urea byproduct are water-soluble, simplifying workup.[3][5]Often require additives (e.g., HOBt, HOAt) to suppress racemization.[5] DCC byproduct (DCU) is insoluble in many organic solvents.[3][12] Can cause side reactions with unprotected Asn and Gln.[3]
Phosphonium Salts (e.g., PyBOP) High coupling efficiency, rapid reactions, byproducts are generally soluble.[5] Do not cause guanidinylation.[6]BOP produces a carcinogenic byproduct (HMPA).[3][5] Solutions in DMF have moderate stability.[6]
Aminium/Uronium Salts (e.g., HATU, HBTU) Very high reactivity and efficiency, solutions in DMF are generally stable.[6]Can cause guanidinylation of the N-terminal amine.[6] Generally more expensive.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for selecting and optimizing the use of a coupling reagent.

Mechanism of Triazine-Based Coupling Reagents

Triazine reagents like DMTMM activate carboxylic acids by forming a highly reactive triazinyl ester intermediate. This "superactive ester" is then susceptible to nucleophilic attack by the amine, leading to amide bond formation and the release of a stable, water-soluble triazinone byproduct.

DMTMM_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Triazinyl Active Ester CarboxylicAcid->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster Amide Amide (R-CO-NH-R') ActiveEster->Amide + Amine Byproduct Triazinone Byproduct ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Amide SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_wash Washing Deprotection Treat resin with piperidine in DMF Wash1 Wash resin with DMF Deprotection->Wash1 Preactivation Pre-activate Fmoc-amino acid with coupling reagent and base in DMF Wash1->Preactivation Coupling Add activated amino acid solution to resin Preactivation->Coupling Reaction Agitate for 1-2 hours Coupling->Reaction Wash2 Wash resin with DMF Reaction->Wash2 Wash3 Wash resin with DCM Wash2->Wash3 Wash3->Deprotection Next cycle

References

Spectroscopic Analysis of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of reaction intermediates is paramount for optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of spectroscopic techniques for the characterization of intermediates in the reaction of 2-Chloro-4-methoxy-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science.

The stepwise nucleophilic substitution of chlorine atoms on the triazine ring allows for the controlled synthesis of a diverse range of derivatives. Spectroscopic analysis is crucial for identifying and characterizing the intermediates formed at each stage of the reaction, providing insights into reaction kinetics and mechanisms. This guide will focus on the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare their utility in analyzing these triazine derivatives. Additionally, alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) will be discussed.

Reaction Pathway and Key Intermediates

The reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a methoxy source, followed by subsequent reactions with other nucleophiles, proceeds through several key intermediates. The primary focus of this guide is the analysis of these intermediates, starting from the mono-substituted 2,4-dichloro-6-methoxy-1,3,5-triazine.

Reaction_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate1 2,4-Dichloro-6-methoxy-1,3,5-triazine Cyanuric_Chloride->Intermediate1 + CH3O- Intermediate2 2-Chloro-4,6-dimethoxy-1,3,5-triazine Intermediate1->Intermediate2 + CH3O- Final_Product Substituted Triazine Derivative Intermediate2->Final_Product + Nucleophile

Caption: Reaction pathway for the synthesis of substituted triazine derivatives.

Spectroscopic Data of Key Intermediates

A summary of available spectroscopic data for the key intermediates is presented below. This data is essential for the identification and characterization of these compounds during the reaction progress.

CompoundSpectroscopic Data
2,4-Dichloro-6-methoxy-1,3,5-triazine ¹H NMR (CDCl₃): δ 3.99 (s, 3H, OCH₃)[1] ¹³C NMR (100 MHz, CDCl₃): δ 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine)[1]
2-Chloro-4,6-dimethoxy-1,3,5-triazine ¹H NMR (CDCl₃): δ 3.98 (s, 6H, 2OCH₃)[1] ¹³C NMR (100 MHz, CDCl₃): δ 54.6 (OCH₃), 167.8, 170.2 (triazine moiety)[1] IR (KBr pellet, cm⁻¹): 1562, 1460 (aromatic stretching in triazine ring), 1300 (C=N), 818 (C-O stretching), 558 (C-N stretching)[2] Mass Spec (m/z): 175.01 (M+), 145, 130, 147

Detailed Experimental Protocols

Accurate spectroscopic analysis relies on precise experimental procedures. Below are typical protocols for acquiring NMR, IR, and Mass Spectra for triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance 300 MHz or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background scan with an empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire data in full scan mode to obtain a mass spectrum showing the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine the elemental composition.

Comparative Analysis of Analytical Techniques

While spectroscopic methods provide detailed structural information, other analytical techniques are valuable for monitoring reaction progress, assessing purity, and separating complex mixtures of triazine derivatives.

Analytical_Techniques cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic & Electrophoretic Methods NMR NMR (Detailed structural information) IR IR (Functional group identification) MS Mass Spec (Molecular weight and formula) HPLC HPLC (Separation and quantification) GC GC-MS (For volatile derivatives) CE Capillary Electrophoresis (High-efficiency separation) Analysis Analysis of Triazine Intermediates Analysis->NMR Analysis->IR Analysis->MS Analysis->HPLC Analysis->GC Analysis->CE

Caption: Overview of analytical methods for triazine intermediates.

Comparison of Performance:

TechniqueAdvantagesDisadvantagesBest Suited For
NMR Provides detailed structural information, including connectivity and stereochemistry.Lower sensitivity compared to MS, can be complex to interpret for mixtures.Unambiguous structure elucidation of purified intermediates.
IR Quick and easy for identifying functional groups.Provides limited structural information, not suitable for complex mixtures.Rapid confirmation of the presence or absence of key functional groups.
Mass Spec High sensitivity, provides molecular weight and elemental composition (HRMS). Fragmentation patterns can aid in structural identification.Isomers may not be distinguishable without fragmentation analysis.Determining molecular weight of intermediates and products, and for reaction monitoring when coupled with chromatography.
HPLC Excellent for separating complex mixtures and quantifying components.[3][4] Versatile with different column and solvent systems.[3]Requires reference standards for identification and quantification.Monitoring reaction progress, purity assessment, and isolation of intermediates.
GC-MS High separation efficiency for volatile and thermally stable compounds.[4] Provides both separation and mass spectral data.Not suitable for non-volatile or thermally labile compounds.[5]Analysis of volatile triazine derivatives and impurities.
Capillary Electrophoresis High separation efficiency, fast analysis times, and low solvent consumption.[6]Lower sensitivity and loading capacity compared to HPLC.[7]Separation of charged or polar triazine derivatives and metabolites.[8]

Conclusion

The comprehensive analysis of this compound reaction intermediates requires a multi-faceted approach. NMR, IR, and Mass Spectrometry are indispensable tools for detailed structural characterization of isolated intermediates. Chromatographic and electrophoretic techniques, particularly HPLC and GC-MS, are powerful for monitoring the reaction progress, assessing the purity of the products, and separating complex mixtures. The choice of the most appropriate technique depends on the specific analytical question, the properties of the analytes, and the available instrumentation. By combining the strengths of these different analytical methods, researchers can gain a complete picture of the reaction landscape, leading to more efficient and controlled synthesis of novel triazine-based compounds.

References

Assessing the Efficiency of 2-Chloro-4-methoxy-1,3,5-triazine as a Coupling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate process of peptide synthesis and amide bond formation, the choice of a coupling agent is paramount to ensuring high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers. Among the diverse arsenal of available reagents, 2-Chloro-4-methoxy-1,3,5-triazine (CMPT) and its close, more widely studied analog, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), have emerged as cost-effective and efficient alternatives to the more common phosphonium and uronium-based reagents. This guide provides an objective comparison of the performance of triazine-based coupling agents with other industry-standard alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Agents

Table 1: Yield and Racemization in the Synthesis of Z-Phe-Ala-OMe

Coupling ReagentYield (%)Racemization (%)
CDMT 75~15
HOTU 95<1
HTOPC 92<1
HTOPT 93<1

Data sourced from a study by El-Faham et al. on the synthesis of Z-Phe-Ala-OMe.

Table 2: Yields in Solid-Phase Peptide Synthesis using DMTMM (a CDMT derivative) vs. PyBOP

Peptide SequenceCoupling ReagentYield (%)
H-Leu-Ala-Gly-Val-OHDMTMM >90
H-Leu-Ala-Gly-Val-OHPyBOPComparable
H-Tyr(tBu)-Gly-Gly-Phe-Leu-OHDMTMM >90
H-Tyr(tBu)-Gly-Gly-Phe-Leu-OHPyBOPComparable
H-D-Phe-Pro-Val-Orn(Boc)-Leu-D-Phe-OHDMTMM >90
H-D-Phe-Pro-Val-Orn(Boc)-Leu-D-Phe-OHPyBOPComparable

Data from a study by Falchi et al. where DMTMM is noted to provide results comparable to PyBOP in terms of yield and purity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for peptide coupling using CDMT and its common alternatives.

Protocol 1: General Procedure for Amide Bond Formation using CDMT (One-Step Method)

This protocol is adapted from the work of Garrett et al. and is noted for its efficiency and suppression of racemization compared to two-step procedures.

  • Reagent Preparation: In a reaction vessel, combine the carboxylic acid (1.1 equivalents), the amine component (1.0 equivalent), and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equivalents).

  • Solvent Addition: Add a suitable aprotic solvent, such as ethyl acetate or acetonitrile.

  • Base Addition: To the resulting slurry, add N-methylmorpholine (NMM) (3.6 equivalents) dropwise over approximately 1 minute.

  • Reaction: Stir the slurry at room temperature for 1-2 hours.

  • Work-up: The product can be isolated via extractive work-up or precipitation. For extractive work-up, wash the reaction mixture with 1N HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU/HBTU

This is a general protocol for coupling amino acids on a solid support.

  • Resin Preparation: Swell the resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

  • Activation: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with the coupling agent (e.g., HATU or HBTU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: After the coupling reaction is complete (as monitored by a ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Standard SPPS Coupling using PyBOP

This protocol is similar to the one for HATU/HBTU, with minor variations.

  • Resin Preparation and Deprotection: Follow the same procedure as for the HATU/HBTU protocol.

  • Coupling: To the deprotected resin, add the Fmoc-protected amino acid (3-5 equivalents), PyBOP (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Agitate the mixture for 1-2 hours at room temperature.

  • Washing and Repetition: Wash the resin as described in the HATU/HBTU protocol and continue with the synthesis of the peptide chain.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and workflows involved in peptide synthesis.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Amino Acid + Coupling Agent + Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) Washing_2->Cleavage Final Cycle Complete Start Start: Resin with Protected First Amino Acid Start->Fmoc_Deprotection Begin Synthesis Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A flowchart illustrating the cyclical nature of Solid-Phase Peptide Synthesis (SPPS).

G Activation of Carboxylic Acid by CDMT Carboxylic_Acid R-COOH (Carboxylic Acid) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester CDMT CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) CDMT->Active_Ester NMM NMM (N-Methylmorpholine) NMM->Active_Ester Base Peptide_Bond R-CO-NH-R' (Amide/Peptide Bond) Active_Ester->Peptide_Bond Byproducts Byproducts Active_Ester->Byproducts Amine R'-NH2 (Amine) Amine->Peptide_Bond

Caption: The activation pathway of a carboxylic acid using CDMT to form a peptide bond.

A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The reactivity of the chlorine atoms on the triazine ring allows for the sequential introduction of various substituents, leading to a diverse library of compounds. This guide focuses on derivatives of 2-Chloro-4-methoxy-1,3,5-triazine, comparing their performance across different biological assays and providing the experimental context for these findings. These derivatives have garnered attention for their potential as antimicrobial, anticancer, and herbicidal agents.[1]

Antimicrobial Activity

Derivatives of the s-triazine core have shown significant potential as antimicrobial agents, active against a range of pathogenic bacteria and fungi.[1][2] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[3]

The antimicrobial efficacy of these compounds is highly dependent on the nature of the substituents attached to the triazine ring. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for several derivatives against various microbial strains.

Derivative Structure/NameTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
s-Triazine with dipeptide & 2-ethylpiperazine (1b)C. albicans125Ketoconazole/Nystatin>125
s-Triazine with dipeptide & 2-ethylpiperazine (3b)C. albicans7.81Ketoconazole/Nystatin>7.81
s-Triazine with dipeptide & 2-ethylpiperazine (4d)C. albicans15.62Ketoconazole/Nystatin>15.62
s-Triazine with dipeptide & 2-ethylpiperazine (4c)C. albicans62.50Ketoconazole/Nystatin>62.50
s-Triazine with dihydropyrimidine scaffoldGram-positive & Gram-negative bacteria3 - 13StreptomycinNot Specified
2-{4'-[(3"-aryl)-2"-propene-1"-one]-Phenyl amino}-6-[Bis-2""-chloroethyl) amino]-4-methoxy-1,3,5-triazine derivatives (5a-5k)Various Gram +ve, Gram -ve bacteria and fungiNot specified quantitativelyNot SpecifiedNot Specified

A group of 1,3,5-triazine derivatives featuring a dipeptide, 2-ethylpiperazine, and a methoxy group were evaluated for their antimicrobial properties.[3] Several of these analogues demonstrated minimal inhibitory concentrations lower than standard antibiotics like Streptomycin (for bacteria) and Ketoconazole or Nystatin (for fungi).[3] For instance, against the yeast *C. albicans, compound 3b was particularly potent with a MIC of 7.81 µg/mL, while compounds 4d and 4c also showed notable activity.[3] Another study highlighted an s-triazine derivative combined with a dihydropyrimidine scaffold that showed potent antibacterial properties, with MIC values ranging from 3 to 13 µg/mL.[3] This efficacy was attributed to the inhibition of DNA gyrase supercoiling activity.[3]*

Microbroth Dilution Assay for MIC Determination

The antimicrobial activity is commonly determined using the microbroth dilution method.[4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standard concentration of microorganisms (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated for 18-24 hours at 37°C.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[4] This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial/Fungal Culture C Prepare Inoculum (Dilute Culture) A->C B Test Compound Stock Solution D Serial Dilution in 96-well Plate B->D E Inoculate Wells C->E D->E F Incubate (18-24h, 37°C) E->F G Read Results (Visual/OD) F->G H Determine MIC G->H

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

1,3,5-triazine derivatives are a significant class of compounds in oncology research, with some demonstrating potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are diverse, including the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as those involving kinases like mTOR, PI3K, and EGFR, as well as enzymes like DNA topoisomerase II.[5][6]

The in vitro cytotoxic activity of these derivatives is typically evaluated against a panel of human cancer cell lines, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative Name/ClassCell LineIC50 ValueMechanism of Action
Aziridine-containing 1,3,5-triazine derivativesA549 (Lung), Huh7 (Hepatocarcinoma)Dose-dependent decrease in survivalDNA Alkylating Agents
Triazine-based chalconesLeukemia, Breast, Colon Cancer LinesComparable to 5-fluorouracilThymidylate Synthase (TS) Inhibition
Dihydropyrimidine-s-triazine hybridNot SpecifiedIC50 = 3.71 µg/mLDNA Gyrase Supercoiling Inhibition

A notable area of research involves 1,3,5-triazine derivatives containing aziridine rings, which act as DNA alkylating agents in tumor cells.[7] Studies on new aziridine-containing derivatives showed a dose-dependent cytotoxic effect against human lung adenocarcinoma (A549) and human hepatocarcinoma (Huh7) cell lines.[7] Furthermore, triazine-based chalcones have demonstrated outstanding anticancer properties, with activity comparable to the standard drug 5-fluorouracil, potentially through the inhibition of thymidylate synthase (TS).[5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives stem from their interaction with specific molecular targets. The modular synthesis allows for fine-tuning of these interactions.

The synthesis of these diverse derivatives often starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The different reactivity of the three chlorine atoms allows for a stepwise and regioselective substitution by nucleophiles, controlled by temperature.[2][9] This enables the creation of a large variety of mono-, di-, and tri-substituted triazines.

synthesis_pathway start 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) step1 2,4-Dichloro-6-R1-1,3,5-triazine start->step1 + Nucleophile 1 (R1-H) Low Temp (e.g., 0°C) step2 2-Chloro-4-R2-6-R1-1,3,5-triazine step1->step2 + Nucleophile 2 (R2-H) Room Temp final 2,4,6-Trisubstituted-1,3,5-triazine (Final Derivative) step2->final + Nucleophile 3 (R3-H) High Temp (e.g., Reflux)

Stepwise Nucleophilic Substitution for Triazine Derivatives.

Many triazine derivatives function as kinase inhibitors. They are designed to bind to the ATP-binding pocket of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the action of these kinases (such as PI3K, mTOR, EGFR), the derivatives can halt the uncontrolled growth of cancer cells.[6]

kinase_inhibition_pathway cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Triazine Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Mechanism of Action via Kinase Inhibition Pathway.

Herbicidal and Other Applications

Beyond medicine, 2-Chloro-4,6-dimethoxy-1,3,5-triazine is noted for its role in agricultural chemistry as a potent herbicide and plant growth regulator.[10] Its molecular structure allows for selective action, effectively controlling a wide range of weeds in various crops while minimizing harm to the crops themselves.[10] The triazine core is also used as an intermediate in the synthesis of other agrochemicals, reactive dyes, and as a cross-linking agent in polymer chemistry.[10]

References

A Cost-Benefit Analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the choice of a coupling reagent is a critical decision that influences not only the yield and purity of the final product but also the overall cost-effectiveness of the process. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a potent and economically viable option for amide bond formation. This guide provides a comprehensive cost-benefit analysis of CDMT, comparing its performance against other widely used coupling reagents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).

Performance and Cost Comparison

The efficacy of a coupling reagent is determined by several factors, including reaction time, product yield, and the minimization of side reactions and racemization. The cost of the reagent is a crucial consideration for large-scale synthesis. The following tables provide a comparative overview of these key metrics.

Table 1: Cost Comparison of Coupling Reagents

ReagentAverage Price per Gram (USD)
CDMT $6.04
DMTMM$7.40
HBTU$7.00
HATU$43.50

Note: Prices are an estimated average based on publicly available data from various suppliers for small-scale quantities (1-5g) and may vary.

Table 2: Performance Comparison in the Synthesis of N-Phenethyl Benzamide

ReagentReaction TimeYield (%)
CDMT/NMM 15 min93%
DMTMM15 min95%
HATU/DIPEA30-60 min~90-95% (typical)
HBTU/DIPEA1-2 hours~90-95% (typical)

Data for CDMT and DMTMM is derived from a comparative study on the synthesis of N-phenethyl benzamide.[1] Data for HATU and HBTU are typical ranges reported in literature for similar amide coupling reactions.

From the data, it is evident that CDMT offers a significant cost advantage over its counterparts, particularly HATU. While DMTMM shows a slightly higher yield in the specific comparative study, the performance of CDMT is highly comparable, especially when considering its lower cost. HATU and HBTU are also highly effective, but their higher cost and, in some cases, longer reaction times may be a limiting factor for large-scale applications.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a new reagent. Below are standardized protocols for the synthesis of a model amide, N-phenethyl benzamide, using CDMT and its alternatives.

Experimental Protocol for Amide Synthesis using CDMT

Materials:

  • Benzoic acid

  • Phenethylamine

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Acetonitrile (ACN)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a mixture of benzoic acid (1.1 equivalents) and phenethylamine (1.0 equivalent) in acetonitrile, add CDMT (1.2 equivalents).

  • Stir the resulting slurry and add N-methylmorpholine (3.6 equivalents) over approximately 1 minute.

  • Continue stirring the slurry for 1-2 hours at room temperature.

  • For extractive workup, wash the reaction solution with 1N HCl (2 x volume of ACN), followed by water (1 x volume of ACN), and then brine (1 x volume of ACN).

  • If the product precipitates, add water to the reaction mixture to induce further precipitation, stir for 1 hour, and then isolate the solid product by filtration, washing with water.[2]

Experimental Protocol for Amide Synthesis using DMTMM

Materials:

  • 3-Phenylpropionic Acid

  • 2-Phenylethylamine

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Deionized water

  • 1 mol/L Hydrochloric acid

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 3-phenylpropionic acid (12.0 mmol) and 2-phenylethylamine (13.2 mmol) in methanol (120 mL), add DMTMM (13.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution (100 mL) to the residue and stir for 10 minutes.

  • Extract the mixture with diethyl ether (100 mL).

  • Wash the separated organic layer sequentially with deionized water (50 mL), 1 mol/L hydrochloric acid (50 mL), deionized water (50 mL), and brine (100 mL).

  • Dry the organic layer over magnesium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.

Experimental Protocol for Amide Synthesis using HATU

Materials:

  • Carboxylic acid

  • Amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a solution of the carboxylic acid in DMF at 0°C.

  • Add 2 equivalents of HATU and 3 equivalents of DIPEA to the solution.

  • Add a slight excess of the amine (relative to the carboxylic acid).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Dilute the reaction with water and extract with a suitable organic solvent.

  • Purify the product as necessary.[3]

Experimental Protocol for Amide Synthesis using HBTU

Materials:

  • Carboxylic acid

  • Amine

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a solution of the protected amino acid (2.0 equivalents based on resin substitution) in DMF.

  • Add the amino acid solution to the resin.

  • Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA.

  • Optionally, to suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.

  • Mix for 10-60 minutes until the Kaiser test is negative.

  • Filter and wash the resin with DMF.

Visualizing the Synthesis and Mechanism

To further aid in the understanding of the processes involving CDMT, the following diagrams illustrate the synthesis of the reagent and its mechanism of action in amide bond formation.

G cluster_synthesis Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) start Start Materials: Cyanuric Chloride Methanol Sodium Carbonate Water reaction Reaction: - Mix Methanol, Water, and Sodium Carbonate - Cool to 10-15°C - Add Cyanuric Chloride - Warm to 35°C and stir for 12h start->reaction workup Workup: - Add water and stir - Filter the solid product - Wash with water reaction->workup purification Purification: - Dry under vacuum at 30°C workup->purification end_product Final Product: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) purification->end_product G cluster_mechanism Mechanism of Amide Bond Formation using CDMT RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + CDMT + NMM CDMT CDMT NMM N-Methylmorpholine (NMM) Amide Amide (R-CO-NH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproducts

References

A Comparative Guide to the Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comprehensive review of the applications of 2-chloro-s-triazine derivatives, focusing on 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). While the initial topic of interest was 2-Chloro-4-methoxy-1,3,5-triazine, a thorough literature survey reveals that CDMT is the significantly more studied and widely utilized reagent in this class for synthetic applications. CDMT is a stable, crystalline solid that has gained prominence as a highly efficient coupling reagent for the formation of amide and ester bonds, offering a reliable alternative to other established methods.[1][2][3] Its utility extends from peptide synthesis to the creation of complex intermediates for pharmaceuticals and agricultural chemicals.[4][5][6]

Primary Application: Peptide Bond Formation

CDMT is highly regarded as a peptide coupling agent, valued for its ability to facilitate amide bond formation with high yields and minimal racemization, thereby preserving the stereochemical integrity of the reactants.[1][7] The process is typically carried out in a one-pot procedure, making it an efficient choice for both solution-phase and solid-phase peptide synthesis.[1]

Mechanism of Action

The efficacy of CDMT as a coupling reagent stems from its reaction with the carboxyl group of an N-protected amino acid in the presence of a tertiary base, most commonly N-methylmorpholine (NMM). This reaction forms a highly reactive intermediate, an O-acylisourea derivative (2-acyloxy-4,6-dimethoxy-1,3,5-triazine), which is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, resulting in the formation of the desired peptide bond.

CDMT_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CDMT CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) ActiveEster Active Ester Intermediate (2-Acyloxy-4,6-dimethoxy-1,3,5-triazine) CDMT->ActiveEster CarboxylicAcid R-COOH (N-Protected Amino Acid) CarboxylicAcid->ActiveEster NMM NMM (N-Methylmorpholine) NMM->ActiveEster Base Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide NMM_HCl NMM•HCl ActiveEster->NMM_HCl Amine R'-NH2 (Amino Acid Ester) Amine->Peptide TriazineByproduct Triazine Byproduct (2-Hydroxy-4,6-dimethoxy-1,3,5-triazine) Peptide->TriazineByproduct

Mechanism of carboxylic acid activation by CDMT.

Comparison with Alternative Coupling Reagents

CDMT offers a compelling balance of reactivity, stability, and cost-effectiveness compared to other classes of coupling reagents. Its performance is often benchmarked against carbodiimides and onium salts.

Reagent ClassExamplesPhysical StateKey AdvantagesKey Disadvantages
Triazine CDMT Crystalline SolidStable, low cost, low racemization, easy handling.[1][7]Mechanism not fully elucidated; may be less reactive for highly hindered couplings compared to potent onium salts.[8]
Carbodiimide DCC, DICSolid / LiquidInexpensive, widely used.Forms insoluble urea byproducts (DCU) that require filtration; potential for racemization.[9]
Uronium/Aminium Salts HBTU, HATU, COMUCrystalline SolidsHigh reactivity and coupling efficiency, fast reaction times.[9][10]Higher cost, can react with free amino groups (guanidinylation), some are less stable.[11]
Phosphonium Salts PyBOP, PyAOPCrystalline SolidsHigh reactivity, no guanidinylation side reaction, good for hindered couplings.[11][12]Higher cost, BOP produces toxic HMPA byproduct.[11]
Immonium Salts BDMP, BOMISolidsHigh reactivity, sometimes better than uronium salts.[13]Less commonly used, requires specific bases for optimal performance.[13]

A study comparing new triazine derivatives found that while a uronium salt was superior in terms of racemization suppression, CDMT still provided the best overall results in the tested peptide couplings.[8][14]

Reagent_Comparison CouplingReagents Peptide Coupling Reagents CDMT CDMT (Triazine) CouplingReagents->CDMT Onium Onium Salts (HBTU, HATU) CouplingReagents->Onium Carbodiimides Carbodiimides (DCC, DIC) CouplingReagents->Carbodiimides Phosphonium Phosphonium Salts (PyBOP, PyAOP) CouplingReagents->Phosphonium CDMT_Attr ✓ Low Cost ✓ Stable ✓ Low Racemization CDMT->CDMT_Attr Onium_Attr ✓ High Reactivity ✗ Higher Cost ✗ Side Reactions Onium->Onium_Attr Carb_Attr ✓ Low Cost ✗ Byproduct Issues ✗ Racemization Risk Carbodiimides->Carb_Attr Phos_Attr ✓ High Reactivity ✓ No Guanidinylation ✗ Higher Cost Phosphonium->Phos_Attr

Comparison of key features of coupling reagents.

Experimental Protocol: Peptide Coupling Using CDMT

This section details a general procedure for the solution-phase coupling of an N-protected amino acid to an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and CDMT (1.0 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-methylmorpholine (NMM) (1.0 eq.) dropwise to the solution. Stir the mixture at 0 °C for 1-2 hours to form the active ester intermediate.

  • Amine Addition: In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq.) with NMM (1.0 eq.) in the same anhydrous solvent. Add this solution to the activated ester mixture at 0 °C.

  • Coupling Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, filter the mixture to remove any precipitated NMM·HCl salt. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude peptide.

  • Final Purification: Purify the crude peptide using column chromatography or recrystallization to obtain the final product.

Experimental_Workflow Start Start: Combine N-Protected AA + CDMT in Anhydrous Solvent Cool Cool to 0°C Start->Cool Activate Add NMM (1.0 eq.) Stir for 1-2h @ 0°C (Activation) Cool->Activate AddAmine Add Neutralized Amino Acid Ester Activate->AddAmine Couple Warm to RT Stir for 4-12h (Coupling) AddAmine->Couple Workup Filter & Concentrate (Workup) Couple->Workup Purify Aqueous Wash & Dry Workup->Purify FinalPurify Column Chromatography or Recrystallization Purify->FinalPurify End End: Purified Peptide FinalPurify->End

General workflow for peptide coupling with CDMT.

Other Synthetic Applications

Beyond its primary role in peptide synthesis, CDMT is a versatile reagent for various chemical transformations.

  • Ester and Macrolactone Formation: The same activation principle applies to the formation of esters from carboxylic acids and alcohols.[1][15]

  • Synthesis of Complex Intermediates: CDMT is used to synthesize triazine-based intermediates that are precursors to pharmaceuticals, such as Leflunomide, and agricultural products like the herbicide Atrazine.[6]

  • Specialty Amides: It is effective in preparing Weinreb amides and hydroxamates.[1]

  • Polymer Chemistry: The triazine core allows CDMT to be used as a cross-linking agent to enhance the mechanical properties of polymers.[4]

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The widespread availability and low cost of CDMT are due to its straightforward synthesis from inexpensive starting materials. The most common industrial method involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

CDMT_Synthesis CyanuricChloride Cyanuric Chloride (Trichloro-s-triazine) CDMT CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) CyanuricChloride->CDMT SodiumMethoxide Sodium Methoxide (2 eq.) SodiumMethoxide->CDMT Controlled Temp. Solvent Solvent (e.g., DMF) Solvent->CDMT NaCl 2 NaCl CDMT->NaCl Byproduct

Synthesis of CDMT from Cyanuric Chloride.

The reaction is typically performed by treating cyanuric chloride with two equivalents of sodium methoxide in a solvent like N,N-dimethylformamide (DMF).[2][16] Controlling the reaction temperature is crucial to prevent the formation of over-reacted (trimethoxy) or under-reacted (dichloro) byproducts.[7][16] The crude product can be purified by recrystallization to yield high-purity CDMT.[16]

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is for 2-Chloro-4,6-dimethoxy-1,3,5-triazine, as "2-Chloro-4-methoxy-1,3,5-triazine" is not a commonly available chemical and likely a typographical error. Always verify the identity of the chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling and disposal.

The proper disposal of 2-Chloro-4,6-dimethoxy-1,3,5-triazine, a common reagent in organic synthesis, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information on its handling and disposal for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle 2-Chloro-4,6-dimethoxy-1,3,5-triazine with appropriate safety measures. The compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can result in serious eye damage.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is through an approved hazardous waste disposal facility.

  • Collection:

    • Collect waste 2-Chloro-4,6-dimethoxy-1,3,5-triazine in a dedicated, properly labeled, and sealed container.

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste 2-Chloro-4,6-dimethoxy-1,3,5-triazine".

    • Include appropriate hazard symbols (e.g., harmful, irritant, environmental hazard).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

    • Keep the storage area cool and dry.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the SDS to the disposal company.

Spill Cleanup:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spread of the spill. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Quantitative Hazard and Disposal Information

ParameterValueReference
GHS Hazard Statements H302, H315, H317, H318
Signal Word Danger[3]
UN Number 3077[1]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (2-Chloro-4,6-dimethoxy-1,3,5-triazine)[1]
Hazard Class 9[1]
Packing Group III[1]

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets provided by various chemical manufacturers. No experimental protocols for the disposal of 2-Chloro-4,6-dimethoxy-1,3,5-triazine are cited, as the recommended procedure is to transfer the waste to a certified disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

DisposalWorkflow Disposal Workflow for 2-Chloro-4,6-dimethoxy-1,3,5-triazine Start Waste Generated Assess Assess Waste Type (Pure compound, mixture, contaminated material) Start->Assess Spill Spill Occurs Start->Spill Containerize Place in a Labeled, Sealed Container Assess->Containerize Label Label Container with Chemical Name and Hazards Containerize->Label Store Store in Designated Hazardous Waste Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ArrangePickup Arrange for Pickup by Certified Waste Disposal ContactEHS->ArrangePickup End Proper Disposal ArrangePickup->End Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Containerize

Caption: Decision workflow for the disposal of 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

References

Personal protective equipment for handling 2-Chloro-4-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-4-methoxy-1,3,5-triazine (CDMT). It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical in a laboratory setting.

Chemical Profile and Hazards

This compound is a white powder that is not readily miscible with water. It is recognized as a hazardous substance, and proper precautions must be taken to avoid adverse health effects. The primary hazards associated with this chemical include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Serious Eye Damage : Can cause serious and potentially irreversible eye damage.[1][2]

  • Skin Sensitization and Irritation : May cause an allergic skin reaction and skin irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation.[1][3][4]

  • Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or safety glasses with side shields.[3] A face shield may be required for splash-prone procedures.To prevent contact with the eyes, which can cause serious damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber).[3] Gloves should be inspected for degradation before use.[3]To prevent skin contact, which can lead to irritation and sensitization.[1][2][3]
Body Protection Laboratory coat or overalls. A PVC apron is recommended when handling larger quantities.[3]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] A dust mask (type N95) is recommended for handling the solid form.To prevent inhalation of dust, which can cause respiratory irritation.[1][3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

  • Keep the container tightly closed and clearly labeled.[1]

2. Handling and Use:

  • All handling should be conducted in a designated chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoid the formation of dust during handling.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[2]

3. Spill Management:

  • Minor Spills:

    • Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][3]

  • Major Spills:

    • Evacuate the area and alert the emergency response team.

    • Prevent the spill from entering drains or waterways.[2]

4. Waste Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations for hazardous waste.[1]

  • Contaminated packaging should be treated as hazardous waste.[6]

Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

1. Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

  • Seek immediate medical attention.[1]

2. Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.[1]

  • Remove contaminated clothing.[2]

  • If skin irritation or a rash occurs, seek medical advice.[1]

3. Inhalation:

  • Move the individual to fresh air.[1]

  • If breathing is difficult, provide oxygen.[1]

  • Seek medical attention if symptoms persist.[1]

4. Ingestion:

  • Rinse the mouth with water.[1][2]

  • Do NOT induce vomiting.[7]

  • Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Receiving and Inspection store Store in Cool, Dry, Well-Ventilated Area storage->store ppe Don Appropriate PPE store->ppe Prepare for Use fume_hood Work in Chemical Fume Hood ppe->fume_hood avoid_dust Avoid Dust Formation fume_hood->avoid_dust waste Collect Waste in Labeled Container avoid_dust->waste After Use dispose Dispose as Hazardous Waste waste->dispose

Figure 1. Workflow for the safe handling of this compound.

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of an exposure.

cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Event Occurs assess_type Determine Type of Exposure (Eye, Skin, Inhalation, Ingestion) exposure->assess_type eye_contact Flush Eyes with Water (15 mins) assess_type->eye_contact Eye skin_contact Wash Skin with Soap and Water assess_type->skin_contact Skin inhalation Move to Fresh Air assess_type->inhalation Inhalation ingestion Rinse Mouth assess_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical If irritation persists inhalation->seek_medical If symptoms persist ingestion->seek_medical

Figure 2. Decision tree for emergency response to an exposure event.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.